molecular formula C11H16O4S B1281758 3-Hydroxybutyl 4-methylbenzenesulfonate

3-Hydroxybutyl 4-methylbenzenesulfonate

Cat. No.: B1281758
M. Wt: 244.31 g/mol
InChI Key: HELSCPRKLIJMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxybutyl 4-methylbenzenesulfonate (CAS 59744-08-0) is a biochemical intermediate with the molecular formula C11H16O4S and a molecular weight of 244.3 g/mol . This compound is characterized as a yellow to colorless semi-solid or oil . Its primary research value lies in its role as a versatile building block in organic and medicinal chemistry synthesis. The tosylate group is an excellent leaving group, making this compound particularly useful for introducing the 3-hydroxybutyl moiety into more complex molecules through nucleophilic substitution reactions . This utility is demonstrated in published research, where the related (R)-enantiomer of this compound ([(3R)-3-Hydroxybutyl] 4-methylbenzenesulfonate, CAS 75351-36-9) is offered as a specialized chemical for research . Furthermore, structural analogues of 3-hydroxybutyl tosylates have been employed in the synthesis of advanced pharmaceutical candidates. For instance, similar compounds serve as key intermediates in the development of potent benzimidazolone inhibitors, such as those targeting the BCL6 protein-protein interaction for oncology research . This highlights the application of such intermediates in creating potential therapeutic agents. Available for research and development purposes, this product is provided with the specification "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers are advised to consult the material safety data sheet prior to use.

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

3-hydroxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3

InChI Key

HELSCPRKLIJMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)O

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 3-Hydroxybutyl 4-methylbenzenesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Hydroxybutyl 4-methylbenzenesulfonate in Organic Solvents

Authored by: A Senior Application Scientist

The journey of a drug candidate from a promising molecule to a therapeutic reality is paved with numerous physicochemical challenges. Among these, solubility stands as a primary gatekeeper, dictating a compound's behavior in both biological systems and manufacturing processes. Poor solubility can lead to erratic absorption, diminished bioavailability, and significant hurdles in formulation development, ultimately stalling or terminating a potential therapeutic. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the solubility profile of 3-Hydroxybutyl 4-methylbenzenesulfonate. As a key intermediate or a molecule of interest in its own right, understanding its interaction with various organic solvents is paramount. This document moves beyond a mere listing of data; it provides a foundational understanding of the principles governing its solubility, predictive insights based on its molecular structure, and robust, field-tested protocols for its empirical determination.

The Theoretical Underpinnings of Solubility: A Molecular Perspective

The age-old chemical adage, "like dissolves like," serves as our foundational principle.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis of 3-Hydroxybutyl 4-methylbenzenesulfonate

To predict the solubility of 3-Hydroxybutyl 4-methylbenzenesulfonate, we must first dissect its molecular structure:

  • Toluene Moiety: The nonpolar aromatic ring of the 4-methylbenzenesulfonate group contributes to its solubility in nonpolar, aromatic solvents like toluene and benzene.

  • Sulfonate Ester Group (-SO₃-): This is a highly polar functional group. The significant dipole moment of this group suggests favorable interactions with polar solvents.

  • Butyl Chain (-CH₂CH₂CH₂CH₂-): This flexible, nonpolar alkyl chain enhances the compound's lipophilicity, favoring solubility in less polar solvents.

  • Hydroxyl Group (-OH): The terminal hydroxyl group is a key feature. It can act as both a hydrogen bond donor and acceptor, indicating a strong potential for solubility in protic solvents like alcohols.

The overall polarity of 3-Hydroxybutyl 4-methylbenzenesulfonate is a balance between its nonpolar regions (toluene ring, butyl chain) and its polar functionalities (sulfonate ester, hydroxyl group).[2] This amphipathic nature suggests a broad, but nuanced, solubility profile across a range of solvents.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ the Hansen Solubility Parameter (HSP) system.[3][4] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[4][5] While the exact HSP values for 3-Hydroxybutyl 4-methylbenzenesulfonate are not published, we can estimate them based on its functional groups.

Estimated Hansen Solubility Parameters for 3-Hydroxybutyl 4-methylbenzenesulfonate:

Based on group contribution methods, the presence of the aromatic ring, the sulfonate ester, the alkyl chain, and the hydroxyl group would lead to a balanced HSP profile.

Predicted Solubility Profile

Based on the structural analysis and the principles of HSP, we can predict the solubility behavior of 3-Hydroxybutyl 4-methylbenzenesulfonate in a range of common organic solvents. The closer the HSP values of the solvent and solute, the higher the anticipated solubility.

Solvent Solvent Type Predicted Solubility Rationale
Hexane Nonpolar, AliphaticLowDominated by dispersion forces; poor match for the polar sulfonate and hydroxyl groups.
Toluene Nonpolar, AromaticModerateGood interaction with the toluene moiety of the solute, but less favorable for the polar groups.
Diethyl Ether Slightly PolarModerateCan accept hydrogen bonds and has some polar character, but the nonpolar bulk may limit high solubility.
Dichloromethane Polar, AproticModerate to HighIts polarity can interact with the sulfonate group, but it lacks hydrogen bonding capability.
Ethyl Acetate Polar, AproticModerate to HighActs as a hydrogen bond acceptor and has a significant dipole moment, making it a good candidate.
Acetone Polar, AproticHighA strong hydrogen bond acceptor with high polarity, likely to interact favorably with the polar groups.
Isopropanol Polar, ProticHighCan both donate and accept hydrogen bonds, and its alkyl character interacts with the nonpolar parts of the solute.
Ethanol Polar, ProticHighSimilar to isopropanol, it is a good hydrogen bond donor and acceptor.
Methanol Polar, ProticHighThe most polar of the simple alcohols, expected to have strong interactions with the hydroxyl and sulfonate groups.
Dimethyl Sulfoxide (DMSO) Polar, AproticVery HighA highly polar, strong hydrogen bond acceptor, often considered a universal solvent for many organic compounds.
N,N-Dimethylformamide (DMF) Polar, AproticVery HighSimilar to DMSO, it is a highly polar solvent capable of strong dipole-dipole interactions.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate and reliable data. We will detail two robust protocols: the "gold standard" shake-flask method for equilibrium solubility and a high-throughput method for kinetic solubility, often used in early-stage drug discovery.[6][7]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the thermodynamic solubility.[8]

  • Preparation: Add an excess amount of crystalline 3-Hydroxybutyl 4-methylbenzenesulfonate to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, filtration through a 0.22 µm syringe filter is required.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 3-Hydroxybutyl 4-methylbenzenesulfonate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant T for 24-48h A->B C Settle for >24h B->C D Filter supernatant (0.22 µm) C->D E Dilute aliquot D->E F Analyze via HPLC-UV E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is faster and uses less compound, making it ideal for early screening. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous or organic solvent.[9][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Hydroxybutyl 4-methylbenzenesulfonate in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Solvent: Add the selected organic solvent to each well of a new 96-well plate. Then, transfer a small, fixed volume of the serially diluted DMSO stock solutions to the corresponding wells containing the organic solvent. This rapid change in solvent environment can induce precipitation.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

  • Data Analysis: Plot the light scattering signal against the compound concentration to determine the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection A Prepare 10 mM stock in DMSO B Serially dilute stock in 96-well plate A->B D Transfer DMSO dilutions to solvent plate B->D C Add organic solvent to new plate C->D E Incubate with shaking (1-2h) D->E F Measure light scattering (Nephelometry) E->F G Determine Kinetic Solubility F->G

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded.

Table for Experimental Solubility Data of 3-Hydroxybutyl 4-methylbenzenesulfonate at 25°C

Solvent Equilibrium Solubility (mg/mL) Kinetic Solubility (µM) Observations
Hexane
Toluene
Diethyl Ether
Dichloromethane
Ethyl Acetate
Acetone
Isopropanol
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

A high solubility in solvents like ethanol, isopropanol, and acetone would be advantageous for purification by recrystallization. Good solubility in volatile solvents such as dichloromethane or ethyl acetate is beneficial for extraction and chromatography. Understanding the solubility in solvents like DMSO and DMF is critical as they are often used to prepare concentrated stock solutions for biological assays.

Conclusion

The solubility profile of 3-Hydroxybutyl 4-methylbenzenesulfonate is predicted to be broad, with a preference for polar aprotic and polar protic solvents, owing to its combination of polar functional groups and nonpolar structural elements. This guide provides a robust framework for both predicting and experimentally determining this crucial physicochemical property. By integrating theoretical understanding with rigorous experimental protocols, researchers and drug development professionals can make informed decisions regarding the handling, purification, formulation, and application of this compound, thereby accelerating the path from laboratory research to potential therapeutic use.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed, 15(3), 215-225. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • College of the Canyons. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Study.com. (2021, June 3). How to Calculate Solubility. Retrieved from [Link]

  • Pasadena City College. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2026, January 27). 17.4: Solubility Equilibria. Retrieved from [Link]

  • YouTube. (2021, February 25). Solubility Equilibrium and Temperature | Intro & Theory. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • SlidePlayer. (n.d.). Solubility Equilibrium. Retrieved from [Link]

  • MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

Sources

Technical Guide: Safety Analysis & Handling of 3-Hydroxybutyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxybutyl 4-methylbenzenesulfonate (also known as 3-Hydroxybutyl tosylate) is a specialized alkylating agent frequently utilized as a chiral building block in the synthesis of pharmaceutical active ingredients (APIs), particularly HIV integrase inhibitors.[1]

Due to the presence of the sulfonate ester moiety—a highly reactive leaving group—this compound is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Its ability to alkylate DNA necessitates strict containment strategies, precise analytical monitoring, and validated deactivation protocols. This guide synthesizes toxicological data, mechanism of action, and industrial hygiene standards to provide a comprehensive safety framework for researchers.

Chemical Identity & Physicochemical Profile[2][3][4]

ParameterData
Chemical Name 3-Hydroxybutyl 4-methylbenzenesulfonate
Common Synonyms 3-Hydroxybutyl tosylate; 1,3-Butanediol monotosylate
CAS Number 75351-36-9 (R-isomer); 59744-08-0 (Racemic/General)
Molecular Formula

Molecular Weight 244.31 g/mol
Physical State Viscous colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water
Reactivity Class Alkylating Agent (Electrophile)

Hazard Characterization & Toxicology

GHS Classification

Based on structural alerts and surrogate data for alkyl tosylates, the following GHS classifications apply. Note that while specific toxicological data for this exact isomer may be limited, the precautionary principle mandates treating it according to its functional group chemistry.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

  • Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye damage/irritation).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

  • Carcinogenicity: Category 1B (Presumed human carcinogen - based on alkyl tosylate class effects).

Mechanism of Genotoxicity (The "Why")

The primary safety concern is the sulfonate ester functionality. The tosylate group (


) is an exceptional leaving group (

of conjugate acid

).

In a biological system, the electrophilic carbon attached to the oxygen of the tosylate group is susceptible to nucleophilic attack by DNA bases (specifically the


 position of guanine). This 

reaction results in the alkylation of DNA, leading to replication errors or strand breaks.
Visualization: Genotoxic Mechanism

Genotoxicity Figure 1: Mechanism of DNA Alkylation by Sulfonate Esters Tosylate 3-Hydroxybutyl Tosylate (Electrophile) Transition Transition State (SN2 Attack) Tosylate->Transition Leaving Group Activation DNA DNA Base (Nucleophile: Guanine N7) DNA->Transition Nucleophilic Attack AlkylatedDNA Alkylated DNA (Adduct Formation) Transition->AlkylatedDNA Covalent Bond Formed Mutation Replication Error (Mutagenic Event) AlkylatedDNA->Mutation Mispairing

Figure 1: The electrophilic carbon of the tosylate undergoes nucleophilic attack by DNA bases, leading to mutagenic adducts.

Risk Management & Handling Protocols

Engineering Controls

Due to the PGI status, handling must occur within a Closed System or High-Containment Device .

  • Primary Containment: Isolator or Class II Biosafety Cabinet (BSC) for weighing and transfer.

  • Ventilation: Single-pass HEPA filtration.

  • Pressure: Negative pressure relative to the surrounding room.

Validated Deactivation (Quenching) Protocol

Standard hydrolysis with water is often too slow for lipophilic tosylates. A chemical quench using a strong nucleophile is required to rapidly destroy the substance before disposal.

Recommended Quenching Agent: 10% Diethanolamine (DEA) in Methanol or 1M NaOH (if compatible with waste stream).

Step-by-Step Deactivation Workflow:
  • Preparation: Prepare a quenching solution of 10% v/v Diethanolamine in Methanol.

  • Dilution: Dilute the reaction waste or spill residue with a compatible solvent (e.g., Acetone or DCM) to ensure the tosylate is in solution.

  • Treatment: Slowly add the waste solution to the quenching agent with stirring. Exotherm warning: Add slowly.

  • Reaction Time: Stir for a minimum of 2 hours.

  • Verification (Self-Validating Step): Take a 100 µL aliquot. Analyze via TLC (Thin Layer Chromatography) or HPLC to confirm the absence of the starting tosylate peak. Do not dispose until <0.1% remains.

  • Disposal: Neutralize (if basic) and dispose of as hazardous chemical waste.

Visualization: Handling & Quenching Logic

Handling Figure 2: Safe Handling and Validated Deactivation Workflow Start Start: Handling 3-Hydroxybutyl Tosylate Containment Apply Engineering Controls (Isolator/Fume Hood) Start->Containment Usage Synthesis/Experiment Containment->Usage Waste Generate Waste/Residue Usage->Waste Quench Add Nucleophile (10% Diethanolamine or NaOH) Waste->Quench Check Validation Test (TLC/HPLC) Quench->Check Dispose Dispose as HazWaste Check->Dispose Tosylate Undetected Retreat Extend Stirring Time Check->Retreat Tosylate Detected Retreat->Quench

Figure 2: Operational workflow ensuring no active alkylating agent is released into waste streams.

Analytical Monitoring (Trace Analysis)

To comply with ICH M7 guidelines, manufacturers must demonstrate that this impurity is purged to acceptable levels (often <10 ppm) in the final drug substance. Standard UV detection is often insufficient due to the weak chromophore of the aliphatic chain.

Recommended Method: LC-MS/MS

ParameterCondition
Technique Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Electrospray Ionization (ESI), Positive Mode
Target Transition Monitor for loss of Tosylic acid fragment (m/z 245 -> 173 or 91)
LOD Goal < 1.0 ppm relative to API

Rationale: ESI-MS provides the necessary sensitivity and specificity to distinguish the tosylate from the hydrolyzed alcohol byproduct.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Medical attention is urgent due to potential delayed pulmonary edema or systemic alkylation effects.

  • Skin Contact: Do not scrub. Wash gently with copious amounts of soap and water for 15 minutes. Discard contaminated leather goods.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[2][3][5] Seek immediate ophthalmological consult.

  • Spill Cleanup: Evacuate area. Wear full PPE (Tyvek suit, double nitrile gloves, respirator). Cover spill with absorbent pads soaked in 10% ammonia or diethanolamine solution to begin quenching in situ. Collect in sealed waste containers.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Chemicals Agency (ECHA). General Information on Alkyl Sulfonates and Tosylates.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235657 (Related Isomer).Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons. (Standard industry text on PGI handling).
  • Glowienke, S., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonates. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

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Introduction: The Strategic Value of 1,3-Butanediol and its Tosylated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 1,3-Butanediol Monotosylate Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-butanediol monotosylate derivatives. We will delve into the core principles of their synthesis, explore their key physicochemical properties through spectroscopic analysis, and illuminate their significant role as versatile intermediates in modern organic synthesis, particularly in the development of pharmaceutically relevant molecules. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that guide the use of these valuable synthetic building blocks.

1,3-Butanediol is a four-carbon diol that has garnered significant interest in both industrial and pharmaceutical chemistry.[1] Its structure, featuring both a primary and a secondary alcohol, presents an interesting challenge and opportunity for selective chemical modification. In particular, the chiral forms, (R)- and (S)-1,3-butanediol, are highly valuable precursors for the asymmetric synthesis of complex molecules, including pheromones, fragrances, and critical pharmaceutical intermediates like azetidinone derivatives for carbapenem antibiotics.[2]

The conversion of an alcohol into a p-toluenesulfonate (tosylate) ester is a cornerstone transformation in organic synthesis. This process replaces a poor leaving group (hydroxide, HO⁻) with an exceptionally good one (tosylate, TsO⁻), facilitating subsequent nucleophilic substitution and elimination reactions.[3][4] The monotosylation of a diol like 1,3-butanediol is a pivotal step that allows for the sequential functionalization of the two hydroxyl groups, opening a gateway to a diverse array of complex molecules.[5] This guide will focus on the selective synthesis of these monotosylate derivatives and their subsequent chemical transformations.

Synthesis of 1,3-Butanediol Monotosylate: A Study in Regioselectivity

The primary challenge in synthesizing a monoderivative of 1,3-butanediol is achieving regioselectivity—preferentially reacting with one of the two hydroxyl groups. The primary alcohol at the C1 position is sterically less hindered and generally more nucleophilic than the secondary alcohol at the C3 position. Consequently, reaction with one equivalent of a tosylating agent under controlled conditions favors the formation of the primary tosylate, 3-hydroxybutyl p-toluenesulfonate .

A robust method for this transformation, particularly for the chiral variant, is detailed in the patent literature, demonstrating a scalable and effective approach.[6]

Experimental Protocol: Synthesis of (R)-3-Hydroxybutyl p-Toluenesulfonate[6]

This protocol is adapted from a documented industrial process and serves as a reliable method for the selective tosylation of the primary hydroxyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(R)-1,3-Butanediol90.12100.0 g1.11
p-Toluenesulfonyl Chloride (TsCl)190.65211.6 g1.11
Triethylamine (Et₃N)101.19123.6 g (170 mL)1.22
Dichloromethane (DCM)84.931 L-
1M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve (R)-1,3-butanediol (100.0 g, 1.11 mol) and triethylamine (170 mL, 1.22 mol) in 800 mL of dichloromethane.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath. Maintaining this low temperature is crucial to prevent side reactions, such as the displacement of the newly formed tosylate by the chloride byproduct.[7]

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (211.6 g, 1.11 mol) in 200 mL of dichloromethane and add it dropwise to the cooled diol solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 14-18 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting diol is consumed.

  • Workup:

    • Quench the reaction by slowly adding 200 mL of cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 150 mL), water (1 x 150 mL), and saturated NaHCO₃ solution (1 x 150 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (R)-3-hydroxybutyl p-toluenesulfonate as a crude oil. The reported yield for this step is approximately 85-88%.[6] Further purification can be achieved via flash column chromatography if necessary.

Causality and Self-Validation:

  • Why use a 1:1 molar ratio of diol to TsCl? This stoichiometry is fundamental to maximizing the yield of the mono-tosylated product while minimizing the formation of the di-tosylated byproduct.

  • Why use triethylamine or pyridine as a base? The tosylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to allow the reaction to proceed.[4] A non-nucleophilic amine base like triethylamine is ideal for this purpose.

  • Why low temperature? The tosylate group is an excellent leaving group. At higher temperatures, the chloride ion (Cl⁻) generated from TsCl can act as a nucleophile and displace the tosylate, leading to the formation of an undesired chlorinated byproduct (1-chloro-3-hydroxybutane).[7]

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Product & Byproducts Butanediol 1,3-Butanediol ReactionVessel Reaction at 0-5 °C Butanediol->ReactionVessel TsCl Tosyl Chloride (TsCl) in Dichloromethane TsCl->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel Workup Aqueous Workup (HCl, NaHCO₃) ReactionVessel->Workup 14-18 hours Product 3-Hydroxybutyl p-Toluenesulfonate Workup->Product Isolate Organic Layer Byproduct Triethylammonium Chloride (Salt) Workup->Byproduct Remove Aqueous Layer

Physicochemical Properties and Spectroscopic Analysis

PropertyValue
Molecular Formula C₁₁H₁₆O₄S
Molecular Weight 244.31 g/mol
Appearance Expected to be a colorless to pale yellow oil
Spectroscopic Characterization (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.80 (d, J=8.2 Hz, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.

    • δ 7.35 (d, J=8.0 Hz, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.

    • δ 4.10 (t, J=6.5 Hz, 2H): Protons on C1 (-CH₂-OTs). They are deshielded by the adjacent electron-withdrawing sulfonate ester and appear as a triplet due to coupling with the C2 protons.

    • δ 3.85 (m, 1H): Proton on C3 (-CH-OH). This is a complex multiplet due to coupling with protons on C2 and C4.

    • δ 2.45 (s, 3H): Methyl protons on the toluene ring of the tosyl group.

    • δ 1.80 (m, 2H): Protons on C2 (-CH₂-). A multiplet resulting from coupling with protons on C1 and C3.

    • δ 1.20 (d, J=6.2 Hz, 3H): Methyl protons on C4 (-CH₃). A doublet due to coupling with the single proton on C3.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 145.0: Quaternary aromatic carbon of the tosyl group attached to sulfur.

    • δ 132.8: Quaternary aromatic carbon of the tosyl group attached to the methyl group.

    • δ 130.0: Aromatic CH carbons meta to the sulfonyl group.

    • δ 128.0: Aromatic CH carbons ortho to the sulfonyl group.

    • δ 69.5: C1 carbon (-CH₂-OTs). Significantly deshielded by the sulfonate ester.

    • δ 65.0: C3 carbon (-CH-OH).

    • δ 38.5: C2 carbon (-CH₂-).

    • δ 23.0: C4 methyl carbon (-CH₃).

    • δ 21.6: Tosyl methyl carbon.

  • FT-IR (Neat, cm⁻¹):

    • 3500-3400 (broad): O-H stretch from the secondary alcohol.

    • 3070, 2970: C-H stretches (aromatic and aliphatic).

    • 1598, 1495: C=C aromatic ring stretches.

    • 1360, 1175 (strong): Asymmetric and symmetric S=O stretches of the sulfonate ester, which are highly characteristic.

Reactivity and Synthetic Applications

The synthetic value of 1,3-butanediol monotosylate lies in the exceptional leaving group ability of the tosylate. This enables two primary classes of reactions: intermolecular nucleophilic substitution and intramolecular cyclization.

Application 1: Intermolecular Sₙ2 Reaction - Synthesis of Ketone Body Esters

A prominent application of chiral 1,3-butanediol monotosylate is in the synthesis of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester . This molecule is a "ketone body ester," a nutritional supplement designed to induce a state of ketosis.[9][10][11]

The synthesis involves a classic Sₙ2 reaction where the carboxylate of (R)-3-hydroxybutyric acid acts as the nucleophile, displacing the tosylate on (R)-3-hydroxybutyl p-toluenesulfonate.[6]

// Reactants Tosylate [label=< (R)-3-Hydroxybutyl p-toluenesulfonate

>];

Nucleophile [label=< Sodium (R)-3-hydroxybutyrate

>];

// Product Product [label=< (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester

>];

// Reaction plus [label="+"]; arrow [label="Toluene\n80-90 °C", shape=plaintext];

{rank=same; Tosylate; plus; Nucleophile;}

Tosylate -> arrow; Nucleophile -> arrow; arrow -> Product; } dot Caption: Synthesis of a ketone body ester via Sₙ2 displacement. (Note: Image placeholders would be replaced with actual chemical structures).

Mechanistic Insight:

  • The reaction proceeds via a backside attack of the carboxylate nucleophile on the C1 carbon.

  • The transition state involves the simultaneous formation of the new C-O bond and the breaking of the C-OTs bond.

  • The tosylate anion departs as a very stable, resonance-stabilized leaving group, providing a strong thermodynamic driving force for the reaction.

Application 2: Intramolecular Cyclization - Formation of Oxetanes

The presence of both a nucleophile (the C3-hydroxyl group) and an electrophilic center with a leaving group (the C1-tosylate) within the same molecule sets the stage for an intramolecular Sₙ2 reaction. Treatment of 3-hydroxybutyl p-toluenesulfonate with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) is expected to yield 2-methyloxetane .

This reaction, an intramolecular Williamson ether synthesis, is a powerful method for constructing strained four-membered rings.[12][13]

// Nodes Start [label="3-Hydroxybutyl\np-Toluenesulfonate"]; Alkoxide [label="Intermediate Alkoxide", fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="[Intramolecular\nSₙ2 Transition State]", shape=ellipse, style=dashed]; Product [label="2-Methyloxetane", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Tosylate Anion (TsO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Alkoxide [label=" + NaH (Base)\n- H₂"]; Alkoxide -> TransitionState [label="Intramolecular\nAttack"]; TransitionState -> Product; TransitionState -> LeavingGroup; } dot Caption: Proposed pathway for oxetane synthesis via intramolecular cyclization.

Mechanistic Insight:

  • The base deprotonates the C3 hydroxyl group to form a nucleophilic alkoxide.

  • This alkoxide then attacks the C1 carbon from the backside, displacing the tosylate group.

  • This cyclization is kinetically viable, though slower than the formation of 5- or 6-membered rings, due to the inherent strain of the four-membered oxetane ring.[12] The use of a good leaving group like tosylate is essential to overcome this barrier.

Conclusion

1,3-Butanediol monotosylate derivatives, particularly 3-hydroxybutyl p-toluenesulfonate, are highly effective and versatile intermediates in organic synthesis. The ability to selectively functionalize the primary hydroxyl group provides a powerful handle for subsequent chemical modifications. As demonstrated, these compounds serve as key electrophiles in Sₙ2 reactions for building complex molecules like ketone body esters and are poised for use in constructing strained cyclic ethers like oxetanes. A thorough understanding of their synthesis, properties, and reactivity allows chemists to strategically incorporate the 1,3-butanediol scaffold into a wide range of targets in pharmaceutical and materials science.

References

  • Preparation method of (R) -3-hydroxybutyryl- (R) -3-hydroxybutyl ester. CN113045416A. (URL: )
  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PMC. (URL: [Link])

  • Process for regioselective mono-tosyl
  • An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. (URL: [Link])

  • An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. (URL: [Link])

  • 1,3-BUTANEDIOL. Ataman Kimya. (URL: [Link])

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. (URL: [Link])

  • Tosylates And Mesylates. Master Organic Chemistry. (URL: [Link])

  • Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and rel
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. (URL: [Link])

  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed. (URL: [Link])

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. (URL: [Link])

  • 0.1.6. Formation of C. Thieme. (URL: [Link])

  • 1,3-Butanediol. Wikipedia. (URL: [Link])

  • ¹H NMR spectra of 4‐hydroxybutan‐2‐one and TBN. ResearchGate. (URL: [Link])

  • Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. PubMed. (URL: [Link])

  • Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. (URL: [Link])

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. (URL: [Link])

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  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. (URL: [Link])

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Chemical reactivity of 3-Hydroxybutyl 4-methylbenzenesulfonate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Reactivity of 3-Hydroxybutyl 4-methylbenzenesulfonate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyl 4-methylbenzenesulfonate, a bifunctional organic molecule, serves as a versatile intermediate in modern organic synthesis. Its strategic importance is rooted in the presence of a hydroxyl group and a p-toluenesulfonate (tosylate) ester within the same four-carbon framework. The tosylate moiety functions as an exceptional leaving group, rendering the terminal carbon highly susceptible to nucleophilic attack, while the secondary hydroxyl group offers a handle for further functionalization or can act as an internal nucleophile. This guide provides a comprehensive analysis of the synthesis, core chemical reactivity—including nucleophilic substitution, elimination, and intramolecular cyclization—and key applications of this compound, with a particular focus on its role in the synthesis of chiral building blocks for drug development.

Introduction: The Molecular Architecture and Strategic Value

3-Hydroxybutyl 4-methylbenzenesulfonate possesses a unique structural combination: a primary carbon activated by a tosylate leaving group and a secondary alcohol at the C-3 position. The tosylate group, the ester of p-toluenesulfonic acid, is a superior leaving group compared to halides or the hydroxyl group itself. This is due to the high stability of the resulting tosylate anion (TsO⁻), where the negative charge is effectively delocalized through resonance across the entire sulfonyl group.[1] This inherent stability makes the tosylate anion a very weak base, and it is a fundamental principle of organic chemistry that weak bases are excellent leaving groups.[1]

The presence of the hydroxyl group on the same carbon backbone introduces a layer of complexity and synthetic opportunity. This group can be protected and deprotected, oxidized to a ketone, or, most significantly, it can participate as an intramolecular nucleophile, leading to the formation of cyclic ethers. This dual functionality makes 3-hydroxybutyl 4-methylbenzenesulfonate a valuable precursor, especially in the stereocontrolled synthesis of complex molecules.

Synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate

The primary route to 3-hydroxybutyl 4-methylbenzenesulfonate is through the selective tosylation of the primary alcohol of butane-1,3-diol. The reaction involves treating the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2][3]

Causality in Experimental Design:

  • Selective Tosylation: The primary hydroxyl group of butane-1,3-diol is sterically more accessible and therefore reacts preferentially over the secondary hydroxyl group with the bulky tosyl chloride reagent.

  • Role of the Base: A base like pyridine is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.[3]

  • Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0 °C) to minimize side reactions, such as the formation of alkyl chlorides by displacement of the newly formed tosylate by the chloride ion byproduct.[4][5]

Synthesis_Workflow Start Butane-1,3-diol Reagents + p-Toluenesulfonyl Chloride (TsCl) + Pyridine (Base) @ 0°C in DCM Start->Reagents Product 3-Hydroxybutyl 4-methylbenzenesulfonate Reagents->Product

Caption: General workflow for the synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate.

Experimental Protocol: Synthesis of (R)-3-Hydroxybutyl 4-methylbenzenesulfonate

This protocol is adapted from procedures used for the synthesis of similar chiral tosylates.[6]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (R)-butane-1,3-diol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add dry pyridine (1.5 eq) to the stirred solution.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly add cold water to quench the reaction, followed by 1 M HCl to neutralize excess pyridine.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-hydroxybutyl 4-methylbenzenesulfonate.

Core Chemical Reactivity

The reactivity of 3-hydroxybutyl 4-methylbenzenesulfonate is dominated by the exceptional leaving group ability of the tosylate. This facilitates a range of transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N_2) Reactions

The primary carbon bearing the tosylate is an excellent electrophile for S_N_2 reactions. This is a single-step, concerted process where a nucleophile attacks the carbon from the side opposite to the leaving group (backside attack), leading to the displacement of the tosylate anion.[1]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂---OTs]⁻ Nu->TS Attack C R-CH₂-OTs C->TS Prod_Nu R-CH₂-Nu TS->Prod_Nu Prod_OTs TsO⁻ TS->Prod_OTs Departure

Caption: The concerted S_N_2 mechanism for tosylate displacement.

This reactivity is widely exploited in drug development to introduce a variety of functional groups. For instance, reacting 3-hydroxybutyl tosylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields 3-azidobutan-1-ol, a precursor for amines.[5]

A particularly relevant application is in the synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound investigated for its therapeutic and performance-enhancing effects.[7][8] In this synthesis, (R)-3-hydroxybutyl 4-methylbenzenesulfonate is treated with the sodium salt of (R)-3-hydroxybutyric acid, which acts as the nucleophile to displace the tosylate.[9]

NucleophileProductSolventTemp (°C)Yield (%)Reference
Sodium (R)-3-hydroxybutyrate(R)-3-hydroxybutyl (R)-3-hydroxybutyrateToluene75-8088[9]
Triethylammonium acetate(R)-3-acetoxybutyl acetateToluene8080[6]
Sodium Azide (NaN₃)Benzyl Azide (from Benzyl Tosylate)DMF60-8080-90[5]
Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can compete with or even dominate substitution. The base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the tosylate group. This initiates a concerted flow of electrons that forms a carbon-carbon double bond and expels the tosylate leaving group.[10]

E2_Mechanism cluster_reactants Reactants cluster_ts Concerted Transition State cluster_products Products Base B:⁻ TS_E2 [B---H---CR=CH₂---OTs]⁻ Base->TS_E2 Proton Abstraction Substrate H-CH(R)-CH₂-OTs Substrate->TS_E2 Alkene R-CH=CH₂ TS_E2->Alkene Conj_Acid B-H TS_E2->Conj_Acid Leaving_Group TsO⁻ TS_E2->Leaving_Group

Caption: The concerted E2 mechanism leading to alkene formation.

For 3-hydroxybutyl 4-methylbenzenesulfonate, E2 elimination would yield but-3-en-1-ol. The choice of base and reaction conditions is critical to control the outcome between substitution and elimination. Strong, non-bulky bases (e.g., NaOH) at low temperatures favor S_N_2, whereas strong, bulky bases (e.g., potassium tert-butoxide) at higher temperatures favor E2.[11]

Intramolecular Cyclization

A key feature of 3-hydroxybutyl 4-methylbenzenesulfonate is its capacity for intramolecular reaction. Under basic conditions, the C-3 hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the C-1 electrophilic carbon, displacing the tosylate group in an intramolecular S_N_2 reaction to form a cyclic ether.[12] This process results in the formation of 2-methyloxetane, a four-membered ring.

Intramolecular_Cyclization Start 3-Hydroxybutyl Tosylate Base + Base (e.g., NaH) - H₂ Start->Base Intermediate Internal Alkoxide Intermediate Base->Intermediate Attack Intramolecular SN2 Attack Intermediate->Attack Product 2-Methyloxetane + TsO⁻ Attack->Product

Caption: Pathway for intramolecular cyclization to form 2-methyloxetane.

This cyclization pathway is a powerful tool for constructing strained ring systems, which are valuable motifs in medicinal chemistry. The regioselectivity of such cyclizations is highly predictable, governed by Baldwin's rules for ring closure.

Applications in Drug Development and Chiral Synthesis

The reliable reactivity of tosylates makes them indispensable in multi-step syntheses common in drug discovery.

  • Chiral Pool Synthesis: Enantiomerically pure (R)- or (S)-3-hydroxybutyl 4-methylbenzenesulfonate, derived from the corresponding chiral diols, are valuable building blocks.[6][13] Since the tosylation step proceeds with retention of configuration at the chiral center, and the subsequent S_N_2 displacement occurs with a predictable inversion of configuration, this allows for precise control over stereochemistry in the final product.[2]

  • Linker Chemistry: The tosylate group can be used to attach the butanol fragment to other molecules, serving as a flexible linker in the construction of larger, more complex bioactive compounds. The activation of a hydroxyl group to a tosylate is a key step in conjugating molecules to linkers, for example, in the field of antibody-drug conjugates (ADCs).[1]

  • Precursor to Bioactive Molecules: As detailed, its role in the scalable synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate highlights its direct relevance to producing compounds with therapeutic potential.[7][14] Such ketone esters are being explored for applications in neurodegenerative diseases, metabolic disorders, and enhancing physical endurance.[7][15]

Conclusion

3-Hydroxybutyl 4-methylbenzenesulfonate is a synthetically powerful and versatile intermediate. Its predictable reactivity is governed by the superb leaving group ability of the tosylate, which primarily facilitates S_N_2 reactions. However, the reaction outcome can be judiciously steered towards elimination or intramolecular cyclization through the careful selection of reagents and conditions. For professionals in drug development, understanding the nuanced reactivity of this molecule provides a reliable tool for stereocontrolled synthesis, linker strategies, and the efficient construction of complex and novel therapeutic agents.

References

  • CN113045416A. (2021). Preparation method of (R) -3-hydroxybutyryl- (R) -3-hydroxybutyl ester. Google Patents.
  • Fiveable. (2025). Tosylates Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Dondoni, A., & Perrone, D. (2000). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, (21), 3555-3563. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • LookChem. (n.d.). 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Reddit. (2024). Tosylate displacement reaction. r/OrganicChemistry. Retrieved from [Link]

  • Zaccone, F., Venturi, V., Giovannini, P. P., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 26(3), 544. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Zaccone, F., Venturi, V., Giovannini, P. P., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]

  • WO2019147503A1. (2019). Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds. Google Patents.
  • Zaccone, F., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. Retrieved from [Link]

  • Dondoni, A., & Perrone, D. (2003). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 1(21), 3555-3563. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Elimination reaction – Knowledge and References. Retrieved from [Link]

  • Gincaitė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11095. Retrieved from [Link]

  • Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Regulatory Toxicology and Pharmacology, 63(3), 401-408. Retrieved from [Link]

  • Zaccone, F., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Preprints.org. Retrieved from [Link]

  • Shen, J., et al. (2020). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). ResearchGate. Retrieved from [Link]

  • Kim, J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(4), 597-605. Retrieved from [Link]

  • Sharghi, H., & Sarvari, M. H. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Retrieved from [Link]

  • Zaccone, F., et al. (2020). Scheme 1. Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4... ResearchGate. Retrieved from [Link]

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  • Shen, J., et al. (2020). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). MDPI. Retrieved from [Link]

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  • Hamaker, C. G., & Goettler, P. E. (2024). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2024(3), M1827. Retrieved from [Link]

  • Li, Y., et al. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 23(19), 6439-6451. Retrieved from [Link]

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Sources

Molecular weight and formula of 3-Hydroxybutyl 4-methylbenzenesulfonate

[1]

Executive Summary

3-Hydroxybutyl 4-methylbenzenesulfonate (also known as 3-Hydroxybutyl tosylate ) is a selectively activated sulfonate ester derived from 1,3-butanediol. It serves as a pivotal "chiral linchpin" in organic synthesis, enabling the introduction of a 3-hydroxybutyl moiety or, via nucleophilic displacement, a 3-functionalized butyl chain. Its primary industrial utility lies in its role as a precursor to (R)-3-amino-1-butanol , a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir .

Part 1: Physicochemical Characterization

Chemical Identity & Constants

The molecule consists of a butyl chain with a secondary hydroxyl group at position 3 and a p-toluenesulfonyloxy (tosyl) group at position 1. The high chemoselectivity of the tosylation reaction allows for the isolation of this mono-ester without protecting the secondary alcohol.

ParameterData
Chemical Name 3-Hydroxybutyl 4-methylbenzenesulfonate
Common Name 3-Hydroxybutyl tosylate
CAS Number (Racemic) 59744-08-0
CAS Number (R-Isomer) 82614-88-8
Molecular Formula C₁₁H₁₆O₄S
Molecular Weight 244.31 g/mol
Appearance Colorless to pale yellow viscous liquid
Density ~1.22 g/cm³ (Predicted)
Boiling Point >300°C (Decomposes prior to boiling at atm pressure)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Structural Connectivity

The following diagram illustrates the connectivity, highlighting the reactive primary sulfonate center (


ChemicalStructureFig 1. Structural Connectivity of 3-Hydroxybutyl TosylateTosylTosyl Group(p-Toluenesulfonyl)O1Oxygen (Ester)Tosyl->O1C1C1 (Primary)Reactive ElectrophileO1->C1Labile Bond (SN2)C2C2 (Methylene)C1->C2C3C3 (Secondary)Chiral Center (R/S)C2->C3OHHydroxyl Group(Nucleophilic)C3->OHC4C4 (Methyl)C3->C4

Part 2: Synthetic Pathways & Process Chemistry

Synthesis from 1,3-Butanediol

The synthesis relies on the steric differentiation between the primary and secondary hydroxyl groups of 1,3-butanediol.

Reaction Scheme:

Protocol Methodology:

  • Reagents: 1.0 eq. (R)-1,3-Butanediol, 1.1 eq.[1][2] p-Toluenesulfonyl chloride (TsCl), Pyridine (Solvent/Base).[3][4]

  • Execution:

    • Cool pyridine solution of 1,3-butanediol to 0°C.

    • Add TsCl portion-wise to maintain temperature <5°C (Exothermic).

    • Stir at 0–4°C for 4–6 hours. Note: Higher temperatures promote bis-tosylation.

  • Workup:

    • Quench with ice water.

    • Extract with Dichloromethane (DCM).

    • Critical Step: Wash organic layer with 1M CuSO₄ or 1M HCl to remove residual pyridine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) to remove the bis-tosylate impurity.

Process Workflow Diagram

SynthesisWorkflowFig 2. Synthetic Workflow for Selective Mono-Tosylationcluster_inputsReagentsBDO1,3-ButanediolReactionSelective Tosylation(Kinetic Control)BDO->ReactionTsClp-TsClTsCl->ReactionPyPyridine (0°C)Py->ReactionQuenchQuench (Ice Water)Reaction->Quench4-6 hrsExtractDCM ExtractionQuench->ExtractWashCuSO4 Wash(Pyridine Removal)Extract->WashPurifyChromatography(Remove Bis-tosylate)Wash->PurifyProductPure 3-Hydroxybutyl TosylatePurify->Product

Part 3: Applications in Drug Development

Precursor for Dolutegravir

The (R)-enantiomer (CAS 82614-88-8) is a high-value intermediate. It is converted to (R)-3-amino-1-butanol via azide displacement, which is then used to construct the chiral oxazine ring of Dolutegravir (HIV Integrase Inhibitor).

Mechanism:

  • Displacement: The tosylate group is displaced by sodium azide (

    
    ) in DMF via an 
    
    
    mechanism. The configuration at C3 is retained because the reaction occurs at C1.
  • Reduction: The resulting azide is hydrogenated (

    
    ) to the amine.
    
Divergent Synthesis Map

ApplicationMapFig 3. Divergent Applications in API SynthesisStart3-Hydroxybutyl Tosylate(Electrophile)AzideIntermediate:3-Hydroxybutyl AzideStart->AzideNaN3, DMF(SN2)EtherChiral Ethers(via Phenol Alkylation)Start->EtherAr-OH, K2CO3AmineTarget:3-Amino-1-butanolAzide->AmineH2, Pd/C(Reduction)DrugAPI:DolutegravirAmine->DrugCyclization

Part 4: Quality Control & Safety

Analytical Profiling (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.78 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) – Tosyl aromatic protons.
      
    • 
       4.10–4.20 (m, 2H) – 
      
      
      -OTs (Distinctive downfield shift).
    • 
       3.80 (m, 1H) – 
      
      
      -OH (Multiplet).
    • 
       2.45 (s, 3H) – Ar-
      
      
      .
    • 
       1.18 (d, 3H) – Terminal 
      
      
      .
Safety Considerations
  • Genotoxicity: Sulfonate esters are potential alkylating agents and are considered Potentially Genotoxic Impurities (PGIs) in drug substances. They must be controlled to ppm levels in final APIs.

  • Handling: Use full PPE (gloves, goggles, respirator). Handle in a fume hood to avoid inhalation of vapors.

  • Stability: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or disproportionation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249156: 4-Hydroxybutyl 4-methylbenzenesulfonate (Isomer Analog). Retrieved from [Link]

  • Ferreira, F., et al. (1990).[5] Synthesis of optically active 1,3-diols and their derivatives. Tetrahedron, 46(18), 6311-6318. (Foundational synthesis method).

  • LookChem. (n.d.). 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate Properties. Retrieved from [Link]

Methodological & Application

Nucleophilic substitution reactions using 3-Hydroxybutyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution & Cyclization of 3-Hydroxybutyl 4-methylbenzenesulfonate

Executive Summary & Molecule Profile

3-Hydroxybutyl 4-methylbenzenesulfonate (CAS: 1947-62-2, often derived from 1,3-butanediol) is a bifunctional chiral building block critical in modern drug discovery. It possesses two distinct reactive sites: a primary electrophilic tosylate (–OTs) and a secondary nucleophilic hydroxyl group (–OH).

This duality allows for divergent synthetic pathways:

  • Intramolecular Cyclization: Synthesis of 2-methyloxetane , a high-value scaffold in medicinal chemistry used as a gem-dimethyl or carbonyl isostere to modulate lipophilicity and metabolic stability.

  • Intermolecular Substitution: Displacement of the tosylate by external nucleophiles (azides, cyanides, amines) to create functionalized chiral alcohols.

Compound Profile:

  • IUPAC Name: 3-hydroxybutyl 4-methylbenzenesulfonate

  • Structure:

    
    
    
  • Key Feature: The stereocenter at C3 (derived from (R)- or (S)-1,3-butanediol) is not part of the leaving group. Consequently, reactions at the C1-tosylate site proceed with retention of configuration at the C3 chiral center.

Critical Reaction Pathways (Logic & Causality)

The reactivity of this substrate is governed by the competition between intermolecular attack (pathway A) and intramolecular cyclization (pathway B).

  • Pathway A (Intermolecular): In the presence of a strong external nucleophile and a non-basic environment, the external nucleophile displaces the tosylate.

  • Pathway B (Intramolecular): In the presence of a base, the secondary alcohol is deprotonated to an alkoxide. Due to the favorable entropy of 4-membered ring formation (despite ring strain), the alkoxide attacks the C1-tosylate to form 2-methyloxetane.

Decision Matrix:

Desired OutcomeCritical ReagentSolvent SystemMechanism
2-Methyloxetane Strong Base (NaH, n-BuLi)THF / DMF (0°C)Intramolecular

(Williamson Ether)
Chain Elongation Nucleophile (

,

)
DMSO / DMF (RT)Intermolecular

Protection TBDMS-Cl / ImidazoleDCMHydroxyl Protection (Pre-substitution)

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-Methyloxetane (Intramolecular Cyclization)

Target: Creation of strained heterocycles for drug scaffolds.

Scientific Rationale: The formation of the oxetane ring requires overcoming significant ring strain (~106 kJ/mol). The reaction is driven by the enthalpy of the leaving group (tosylate) and the entropy of the intramolecular attack. Note: Temperature control is vital. High temperatures favor polymerization (ring-opening) over cyclization.

Reagents:

  • (S)-3-Hydroxybutyl 4-methylbenzenesulfonate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with NaH (1.2 eq) and wash twice with dry pentane to remove mineral oil. Suspend NaH in anhydrous THF.

  • Cooling: Cool the NaH suspension to 0°C using an ice/water bath. Rationale: Controls the exotherm of deprotonation and prevents elimination side-reactions.

  • Addition: Dissolve the substrate in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Evolution of

      
       gas will be observed.
      
  • Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (disappearance of tosylate UV active spot; oxetane is not UV active, use

    
     stain).
    
  • Quench & Isolation: Cool to 0°C. Carefully quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x).
    • Caution: 2-Methyloxetane is volatile (bp ~60°C). Do not use rotary evaporation at high vacuum/temperature.

  • Purification: Distill at atmospheric pressure or use careful fractional distillation.

Protocol B: Chemoselective Nucleophilic Substitution (Azidation)

Target: Synthesis of (S)-4-azidobutan-2-ol (Precursor to chiral amino alcohols).

Scientific Rationale: To favor intermolecular substitution over cyclization, we must avoid deprotonating the hydroxyl group. Using a non-basic nucleophile source in a polar aprotic solvent favors direct displacement of the tosylate.

Reagents:

  • 3-Hydroxybutyl 4-methylbenzenesulfonate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Solvation: Dissolve the substrate in DMF (0.5 M).

  • Reagent Addition: Add

    
     (1.5 eq) in one portion at room temperature.
    
  • Reaction: Heat the mixture to 50°C for 6-12 hours.

    • Note: Avoid temperatures >80°C to prevent thermal decomposition of the azide or elimination of the tosylate.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF) and brine.

  • Result: The product is (S)-4-azidobutan-2-ol. The stereocenter at C2 (formerly C3) retains the original configuration.

Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways and the stereochemical implications of the substrate.

ReactionPathways SM 3-Hydroxybutyl 4-methylbenzenesulfonate (Chiral Center @ C3) Base Base (NaH) Intramolecular SN2 SM->Base Deprotonation Nuc Nucleophile (NaN3) Intermolecular SN2 SM->Nuc Direct Displacement Oxetane 2-Methyloxetane (Retention of C3 Config) Base->Oxetane Ring Closure (Kinetic Control) Elim Elimination (Side Product) Base->Elim High Temp (>60°C) Azide 4-Azidobutan-2-ol (Retention of C3 Config) Nuc->Azide -OTs

Caption: Divergent reactivity of 3-hydroxybutyl tosylate. Pathway selection is controlled by base presence and temperature.

Stereochemical Integrity & Validation

A common misconception in nucleophilic substitution is that stereochemistry is always inverted (


). However, in this specific substrate:
  • The Chiral Center: Located at C3 (the carbon bearing the hydroxyl group).

  • The Reaction Center: Located at C1 (the carbon bearing the tosylate).

  • The Outcome: Since the bond breaking/forming occurs at C1, the stereocenter at C3 is untouched .

    • If starting with (R)-1,3-butanediol

      
      (R)-3-hydroxybutyl tosylate 
      
      
      
      (R)-2-methyloxetane .

Validation Check:

  • Measure optical rotation

    
     of the product.
    
  • Compare with literature values for (R)-2-methyloxetane (approx

    
     in 
    
    
    
    for the (S)-enantiomer, verify specific sign based on source precursor).

References

  • Picard, P., et al. "Synthesis of oxetanes from 1,3-diols via monotosylates." Synthesis, 1981.

  • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006.

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed., 2010.[1]

  • PubChem Compound Summary. "3-Hydroxybutyl 4-methylbenzenesulfonate."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 3-hydroxybutyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions based on established chemical principles.

Question 1: My reaction yield of 3-hydroxybutyl 4-methylbenzenesulfonate is consistently low. What are the primary causes and how can I improve it?

Low yields in this tosylation reaction are most commonly attributed to three factors: incomplete reaction, formation of byproducts, and mechanical losses during workup and purification.

Possible Causes & Solutions:

  • Suboptimal Reagent Stoichiometry: The selective tosylation of the primary hydroxyl group in 1,3-butanediol is a competitive reaction. Using an excess of p-toluenesulfonyl chloride (TsCl) will lead to the formation of the undesired 1,3-bis(tosyloxy)butane byproduct, thereby consuming the starting material and reducing the yield of the desired mono-tosylated product.

    • Recommendation: Carefully control the stoichiometry. Start with a 1:1 molar ratio of 1,3-butanediol to TsCl. In some cases, using a slight excess of the diol (e.g., 1.1 to 1.2 equivalents) can help to ensure that all the TsCl is consumed, minimizing the formation of the di-tosylated product.

  • Ineffective Temperature Control: The reaction between TsCl and alcohols is exothermic. If the temperature is not adequately controlled, the increased thermal energy can reduce the selectivity of the reaction, favoring the tosylation of the secondary alcohol and increasing the rate of byproduct formation.

    • Recommendation: Maintain a low reaction temperature. It is recommended to perform the addition of TsCl at 0 °C or even lower (e.g., -15 °C) to enhance the selectivity for the more reactive primary hydroxyl group.

  • Choice of Base and Solvent: The base plays a crucial role in scavenging the HCl generated during the reaction. An inappropriate base or solvent system can lead to side reactions or poor reaction kinetics.

    • Recommendation: Pyridine is a common choice as it can act as both the base and the solvent. Alternatively, a combination of triethylamine (Et3N) as the base and a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective. Ensure the base is dry and used in a slight excess (e.g., 1.2 to 1.5 equivalents) to effectively neutralize the HCl.

  • Moisture Contamination: p-Toluenesulfonyl chloride is sensitive to moisture and can be hydrolyzed to p-toluenesulfonic acid, which will not participate in the desired reaction, thus lowering the effective concentration of the reagent and reducing the yield.

    • Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Question 2: I am observing a significant amount of a di-tosylated byproduct in my crude reaction mixture. How can I minimize its formation?

The formation of 1,3-bis(tosyloxy)butane is the most common side reaction. Minimizing this byproduct is key to achieving a high yield of the desired mono-tosylated product.

Strategies to Minimize Di-tosylation:

  • Slow, Controlled Addition of TsCl: Adding the TsCl solution dropwise to the mixture of 1,3-butanediol and the base ensures that the concentration of TsCl in the reaction mixture remains low at all times. This favors the reaction with the more sterically accessible and nucleophilic primary hydroxyl group over the secondary one.

    • Protocol: Dissolve the TsCl in a suitable anhydrous solvent (e.g., DCM) and add it to the cooled reaction mixture containing the diol and base over a prolonged period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.

  • Low Reaction Temperature: As mentioned previously, lower temperatures increase the selectivity of the reaction. The activation energy for the tosylation of the primary alcohol is lower than that for the secondary alcohol, and this difference is more pronounced at lower temperatures.

    • Recommendation: Conduct the reaction at 0 °C or below.

  • Careful Monitoring of Reaction Progress: Over-running the reaction can lead to the slow formation of the di-tosylated product, even under optimized conditions.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material (1,3-butanediol) is consumed to a satisfactory level.

Frequently Asked Questions (FAQs)

This section covers general inquiries regarding the synthesis of 3-hydroxybutyl 4-methylbenzenesulfonate.

Q1: What is the underlying principle for the selective tosylation of the primary hydroxyl group in 1,3-butanediol?

The selectivity arises from two main factors:

  • Steric Hindrance: The primary hydroxyl group is located at the end of the carbon chain and is less sterically hindered than the secondary hydroxyl group, which is located within the carbon chain. This makes the primary hydroxyl group more accessible to the bulky p-toluenesulfonyl chloride reagent.

  • Electronic Effects: Primary alcohols are generally more nucleophilic than secondary alcohols, leading to a faster reaction rate with the electrophilic sulfur atom of TsCl.

Q2: What are the recommended workup and purification procedures for this reaction?

A typical workup and purification protocol is as follows:

  • Quenching: Once the reaction is complete, it is quenched by the slow addition of cold water or a saturated aqueous solution of ammonium chloride (NH4Cl). If pyridine is used as the solvent, the mixture is often acidified with cold dilute HCl (e.g., 1 M) to protonate the pyridine and facilitate its removal in the aqueous layer.

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing: The combined organic layers are washed sequentially with water, a dilute acid (if not already done), a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any remaining acidic impurities, and finally with brine to remove the bulk of the water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent to separate the desired mono-tosylated product from the unreacted diol and the di-tosylated byproduct.

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized 3-hydroxybutyl 4-methylbenzenesulfonate can be confirmed using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the molecule. The presence of the characteristic signals for the tosyl group (aromatic protons and the methyl group) and the signals corresponding to the butylene chain with a hydroxyl group will confirm the identity.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product, further confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H stretch), the sulfonate group (S=O stretch), and the aromatic ring.

  • Chromatographic Purity: The purity of the final product can be assessed by TLC, HPLC, or Gas Chromatography (GC).

Experimental Protocols & Visualizations

Optimized Protocol for the Synthesis of 3-Hydroxybutyl 4-methylbenzenesulfonate

This protocol is designed to maximize the yield and purity of the desired product.

Materials:

  • 1,3-Butanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1,3-butanediol (1.0 eq) and anhydrous pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of cold 1 M HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visual Diagrams

Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_products Products 1,3-Butanediol 1,3-Butanediol Nucleophilic_Attack Nucleophilic_Attack 1,3-Butanediol->Nucleophilic_Attack Primary -OH attacks S of TsCl TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Nucleophilic_Attack Pyridine Pyridine HCl_Scavenging HCl_Scavenging Pyridine->HCl_Scavenging Acts as base Desired_Product 3-Hydroxybutyl 4-methylbenzenesulfonate Byproduct 1,3-Bis(tosyloxy)butane Desired_Product->Byproduct Further reaction with TsCl (undesired) Pyridinium_Chloride Pyridinium Chloride Intermediate Intermediate Nucleophilic_Attack->Intermediate Intermediate->Desired_Product Loss of Cl- Intermediate->Pyridinium_Chloride Pyridine removes H+

Caption: Reaction mechanism for the tosylation of 1,3-butanediol.

Troubleshooting Workflow:

troubleshooting_workflow Start Start Low_Yield Low Yield Observed? Start->Low_Yield Check_Stoichiometry Verify 1:1 ratio of Diol:TsCl Low_Yield->Check_Stoichiometry Yes High_Byproduct High Di-tosylated Byproduct? Low_Yield->High_Byproduct No Check_Temperature Ensure reaction at 0 °C or below Check_Stoichiometry->Check_Temperature Check_Reagents Use anhydrous reagents and solvents Check_Temperature->Check_Reagents Check_Reagents->High_Byproduct Slow_Addition Implement slow, dropwise addition of TsCl High_Byproduct->Slow_Addition Yes Purification_Issue Difficulty in Purification? High_Byproduct->Purification_Issue No Monitor_Reaction Monitor by TLC/HPLC and quench upon completion Slow_Addition->Monitor_Reaction Monitor_Reaction->Purification_Issue Optimize_Chromatography Optimize solvent gradient for column chromatography Purification_Issue->Optimize_Chromatography Yes End End Purification_Issue->End No Optimize_Chromatography->End

Caption: Troubleshooting workflow for optimizing the synthesis.

Data Summary Table
ParameterRecommendationRationale
Stoichiometry (Diol:TsCl) 1.1 : 1A slight excess of the diol minimizes di-tosylation.
Temperature 0 °C to -15 °CEnhances selectivity for the primary hydroxyl group.
Base Pyridine or Et3NEffectively scavenges HCl produced during the reaction.
Solvent Pyridine or DCM/THFProvides a suitable medium for the reaction.
Addition Rate of TsCl Slow, dropwise over 1-2 hoursMaintains a low concentration of TsCl, favoring mono-tosylation.
Reaction Monitoring TLC or HPLCPrevents over-reaction and formation of byproducts.

References

  • Selective Tosylation of 1,3-Butanediol: While a specific paper detailing this exact reaction might be part of broader synthetic sequences, the principles of selective tosylation of diols are well-established in organic chemistry textbooks and demonstrated in various syntheses. A representative example of selective protection of a primary alcohol in the presence of a secondary one can be found in synthetic procedures online. For instance, Organic Syntheses provides numerous examples of reliable chemical preparations, illustrating best practices. A relevant procedure can be found at: Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.212 (2002). [Link]

  • General Principles of Alcohol Protection: For a comprehensive understanding of protecting groups in organic synthesis, including the use of tosylates, a standard reference is "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts. This text provides extensive details on the conditions for the formation and cleavage of various protecting groups, including the factors that influence selectivity. A link to the publisher's page for the book is: Wiley. [Link]

Troubleshooting low selectivity in 1,3-butanediol tosylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Selectivity & Yield in Asymmetric Functionalization Ticket ID: #TS-13BDO-REGIO Status: Open Support Tier: Senior Application Scientist

Introduction: The Selectivity Paradox

You are likely here because the standard "TsCl + Pyridine + DCM" protocol failed you.

In 1,3-butanediol, the competition is between the C1-primary hydroxyl (sterically accessible, kinetically favored) and the C3-secondary hydroxyl (thermodynamically more stable alkoxide, but sterically hindered).

  • The Trap: Standard basic conditions often lead to a statistical mixture (~70:20:10 of Primary:Secondary:Bis-tosylate).

  • The Hidden Killer: 1,3-monotosylates are prone to intramolecular cyclization under basic conditions, forming oxetanes rather than the desired linear product.

This guide moves beyond standard textbook conditions to chelation-controlled and sterically-modulated protocols.

Module 1: Diagnostic Flowchart

Before changing your protocol, identify your specific failure mode.

G Start Identify Failure Mode Q1 Major Impurity? Start->Q1 Bis Bis-Tosylate (Over-reaction) Q1->Bis Two Ts groups Wrong Secondary Tosylate (Regio-error) Q1->Wrong Wrong Isomer Loss Low Mass Balance (Decomposition) Q1->Loss Product missing Sol1 Fix: Reduce TsCl to 0.95 eq Switch to bulky base (Collidine) Bis->Sol1 Sol2 Fix: Implement Sn-Catalysis (See Protocol A) Wrong->Sol2 Sol3 Fix: Check for Oxetane formation Reduce Base Strength/Temp Loss->Sol3

Figure 1: Diagnostic logic for 1,3-butanediol functionalization failures.

Module 2: The Gold Standard (Organotin Catalysis)

Best for: >95% Selectivity for the Primary Alcohol (C1).[1] Mechanism: Formation of a stannylene acetal intermediate which activates the primary oxygen nucleophile via coordination geometry.

The "Martinelli" Protocol (Catalytic)

Based on improvements to the stoichiometric Shanzer method.

ParameterSpecificationRationale
Catalyst

(Dibutyltin Oxide)
Forms the directing 1,3-stannylene acetal.[2]
Loading 2 mol% (0.02 eq)Catalytic turnover is sufficient; avoids toxic waste.
Solvent Toluene / DCM (1:1)Toluene aids tin solubility; DCM solubilizes TsCl.
Base

(Triethylamine)
Neutralizes HCl generated; regenerates the catalyst.
Stoichiometry 1.05 eq TsClSlight excess ensures conversion of the activated complex.
Step-by-Step Workflow
  • Catalyst Activation: In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended for scale), suspend 1,3-butanediol (1.0 eq) and

    
     (0.02 eq)  in Toluene.
    
  • Reflux: Heat to reflux for 30 mins. Note: If using stoichiometric tin, you would remove water here. For catalytic, this step ensures the initial active species forms.

  • Cool Down: Cool the mixture to room temperature (

    
    ).
    
  • Reagents: Add

    
     (1.1 eq)  followed by TsCl (1.05 eq)  (dissolved in minimal DCM).
    
  • Monitor: Stir until TLC indicates consumption of diol (typically <2 hours). The tin catalyst accelerates the reaction significantly compared to uncatalyzed controls.

  • Quench: Add water. The tin species will hydrolyze.

  • Workup: Wash organic layer with 1M KHSO4 (to remove amine) and Brine. Dry over MgSO4.

Why this works: The tin atom coordinates to both oxygens. The geometry of the resulting ring makes the primary oxygen more nucleophilic and accessible to the electrophile (TsCl), effectively "shielding" the secondary site.

Module 3: Non-Metal Alternatives (Steric Control)

Best for: Pharma applications with strict heavy metal limits (avoiding Sn trace analysis).

If you cannot use Tin, you must rely on kinetic control .

  • Temperature is Critical: Run the reaction at

    
     to 
    
    
    
    .
    • Reason: The activation energy difference between primary and secondary acylation is maximized at lower temperatures.

  • Bulky Bases: Replace Pyridine/TEA with 2,4,6-Collidine or DIPEA .

    • Reason: The secondary alcohol is sterically hindered. A bulky base struggles to deprotonate the secondary position or stabilize the transition state, further favoring the primary reaction.

  • Reagent Addition: Add TsCl dropwise over 1 hour.

    • Reason: Keeps the concentration of electrophile low, preventing "greedy" non-selective reactions.

Module 4: Troubleshooting "The Hidden Killer" (Oxetanes)

Symptom: You see low yield, and your mass balance is off. NMR shows messy aliphatic signals around 4.5-4.8 ppm.

The Mechanism: Once the 1-O-Ts species is formed, if the reaction mixture is too basic or heated too long, the C3-hydroxyl (secondary) can attack the C1-Tosylate (intramolecular


).

ReactionPath cluster_prevention Prevention Strategy Diol 1,3-Butanediol Mono 1-O-Tosylate (Desired) Diol->Mono + TsCl / Base Oxetane 4-Methyl Oxetane (Side Product) Mono->Oxetane Intramolecular Cyclization (Base + Heat) Warning Avoid Strong Bases (NaH, KOH) Keep T < 25°C Quench immediately upon completion

Figure 2: The pathway to oxetane formation, a common yield-loss mechanism in 1,3-diols.

Fix:

  • Avoid strong inorganic bases (NaOH, KOH).

  • Do not let the reaction stir overnight if conversion is complete.

  • Keep pH neutral during workup (avoid prolonged exposure to basic aqueous washes).

Module 5: Analytical Verification

How to prove you have the right isomer.

1H NMR (CDCl3) Signatures:

  • 1-O-Ts (Desired): Look for the C1 protons (next to OTs). They will shift downfield to ~4.1 - 4.2 ppm . The C3 proton (next to OH) will remain upfield at ~3.8 - 4.0 ppm .

  • 3-O-Ts (Undesired): The C3 proton (methine) will shift significantly downfield to ~4.8 - 5.0 ppm . The C1 protons will remain at ~3.6 - 3.8 ppm .

  • Bis-Ts: Both sets of signals will be shifted downfield.

TLC Tips:

  • Stain: Permanganate (

    
    ) or Phosphomolybdic Acid (PMA). UV is weak for the diol but strong for the Tosyl group.
    
  • 
     Order (typically): Bis-Ts (Highest) > Mono-Ts (Primary) 
    
    
    
    Mono-Ts (Secondary) > Diol (Lowest).
  • Note: The two mono-isomers often have very close

    
     values. NMR is required for confirmation.
    

References

  • Shanzer, A. (1980).[3][4] "Polytopic molecules. A new route to macrocyclic lactones." Tetrahedron Letters, 21(2), 221-222. (The foundational work on tin-mediated regioselectivity). Link

  • Martinelli, M. J., et al. (1999).[4] "Catalytic Regioselective Sulfonylation of

    
    -Chelatable Alcohols: Scope and Mechanistic Insight." Journal of the American Chemical Society, 124(14), 3578–3585. (The modern catalytic protocol). Link
    
  • Fasoli, E., et al. (2006).[3][4] "Regioselective protection of 1,2- and 1,3-diols using organotin catalysts." Journal of Molecular Catalysis A: Chemical, 244(1-2), 41-45. Link

  • Nelson, S. G., et al. (1999). "Stereoselective Synthesis of 2,4-Disubstituted Oxetanes." Journal of Organic Chemistry. (Reference for the cyclization side-reaction mechanism). Link

Sources

Navigating Monotosylation: A Technical Guide to Minimizing Bis-Tosylate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth strategies and troubleshooting advice for a common challenge in organic synthesis: the formation of bis-tosylate impurities during the desired monotosylation of diols. This resource is designed to empower you with the knowledge to optimize your reaction conditions, effectively purify your target compound, and accurately analyze your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in selective monotosylation of a symmetric diol?

The primary challenge lies in the similar reactivity of the two hydroxyl groups in a symmetric diol. Once the first hydroxyl group is tosylated, the remaining hydroxyl group is still susceptible to reacting with the tosylating agent (typically tosyl chloride, TsCl), leading to the formation of the undesired bis-tosylate byproduct.[1] Achieving high selectivity for the monotosylated product requires careful control over reaction conditions to favor the initial tosylation event while minimizing the subsequent one.

Q2: What are the main consequences of having bis-tosylate impurities in my product?

Bis-tosylate impurities can significantly complicate downstream applications. In multi-step syntheses, these impurities can lead to the formation of undesired byproducts, reducing the overall yield and purity of the final active pharmaceutical ingredient (API).[2] Furthermore, separating the monotosylate from the bis-tosylate can be challenging due to their similar polarities, often requiring laborious and costly purification techniques like column chromatography.[3][4]

Q3: What are the key factors that influence the ratio of mono- to bis-tosylation?

Several factors play a crucial role in determining the selectivity of the reaction:

  • Stoichiometry: The molar ratio of the diol to the tosylating agent is a critical parameter.

  • Reaction Temperature: Lower temperatures generally favor higher selectivity for the monotosylate.[3]

  • Rate of Addition: Slow, controlled addition of the tosylating agent can significantly improve selectivity.[3]

  • Base: The choice and amount of base used to neutralize the HCl byproduct can influence the reaction outcome.[5][6][7]

  • Solvent: The solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates.

  • Catalysts: Certain catalysts can enhance the regioselectivity of the tosylation reaction.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your monotosylation experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High levels of bis-tosylate impurity detected. - Incorrect stoichiometry (too much TsCl).- Rapid addition of TsCl.- Reaction temperature is too high.- Use a significant excess of the diol (e.g., 5 equivalents).[3]- Add the TsCl solution dropwise over an extended period using a syringe pump or cannula.[3]- Conduct the reaction at low temperatures, such as in an ice bath (0 °C).[3]
Low conversion of the starting diol. - Insufficient amount of TsCl.- Inadequate reaction time.- Poor quality of reagents (e.g., hydrolyzed TsCl).- Ensure a slight excess of TsCl relative to the desired monotosylation (e.g., 1.1 equivalents).[3]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]- Use fresh, high-purity TsCl and a dry, non-protic solvent.
Formation of an insoluble precipitate during the reaction. - Formation of pyridinium hydrochloride or other salt byproducts.- This is often expected. The salt can be removed by filtration at the end of the reaction or during the aqueous workup.
Difficulty in separating the monotosylate from the bis-tosylate by column chromatography. - Similar polarities of the two compounds.- Explore alternative purification methods such as precipitation or recrystallization.[3]- Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography.
Presence of unreacted TsCl in the final product. - Incomplete reaction or insufficient quenching.- Quench the reaction with water or a basic aqueous solution to hydrolyze the excess TsCl.[9]- Use a scavenger resin, such as an amine-functionalized silica gel, to remove unreacted TsCl.[9]- A simple method involves adding cellulosic material like filter paper to react with and remove excess TsCl.[10]
Presence of p-toluenesulfonic acid (TsOH) in the final product. - Hydrolysis of TsCl during the reaction or workup.- Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution to remove the acidic TsOH.[9]

Experimental Protocols

Here are detailed protocols for key experimental procedures discussed in this guide.

Protocol 1: Controlled Monotosylation of a Symmetric Diol

This protocol is designed to maximize the yield of the monotosylated product while minimizing the formation of the bis-tosylate.[3]

Materials:

  • Symmetric diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable dry, aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel (or syringe pump), ice bath, separatory funnel

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the symmetric diol (5 equivalents) in the chosen solvent under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • TsCl Addition: Dissolve TsCl (1.1 equivalents) in the solvent in a separate flask. Add this solution dropwise to the stirred diol solution over a period of 2-3 hours using a dropping funnel or a syringe pump.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0 °C for an additional 3 hours.[3] Monitor the progress of the reaction by TLC.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer twice with the organic solvent (e.g., diethyl ether).

    • Combine the organic layers.

    • Wash the combined organic layer three times with 1M HCl, followed by three washes with saturated NaHCO₃ solution, and finally with brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by precipitation or recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a less polar solvent (e.g., hexane) to induce precipitation. Cooling the mixture in a freezer can enhance precipitation.[3]

Protocol 2: Analytical Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the purity of the monotosylate and quantifying impurities like the bis-tosylate.[11][12][13]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Typical Method Parameters:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Potential Impurities to Monitor:

  • Starting diol

  • p-Toluenesulfonyl chloride

  • Bis-tosylate

  • p-Toluenesulfonic acid

Visualizing the Workflow

Logical Flow for Minimizing Bis-Tosylate Impurities

Monotosylation_Strategy Start Start: Symmetric Diol Reaction_Conditions Controlled Tosylation (TsCl, Base) Start->Reaction_Conditions Stoichiometry Stoichiometry Control (Excess Diol) Reaction_Conditions->Stoichiometry Key Factor Kinetics Kinetic Control (Low Temp, Slow Addition) Reaction_Conditions->Kinetics Key Factor Workup Aqueous Workup Reaction_Conditions->Workup Purification Purification Workup->Purification Analysis Purity Analysis (HPLC, TLC, NMR) Purification->Analysis Bis_Tosylate Bis-Tosylate Impurity Purification->Bis_Tosylate Removed Monotosylate Pure Monotosylate Analysis->Monotosylate Desired Product Analysis->Bis_Tosylate Quantified

Caption: A workflow diagram illustrating the key stages and control points for selective monotosylation.

Decision Tree for Troubleshooting High Bis-Tosylate Formation

Caption: A troubleshooting decision tree for addressing excessive bis-tosylate formation.

Advanced Strategies for Selective Monotosylation

For particularly challenging substrates or when chromatography-free synthesis is desired, several advanced methods have been developed.

  • Silver(I) Oxide Mediated Monotosylation: The use of silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI) has been shown to be a highly selective method for the monotosylation of symmetrical diols.[1][14][15] This method often proceeds in high yields and under neutral conditions, sometimes eliminating the need for extensive purification.

  • Organocatalysis: Recent advancements have explored the use of organocatalysts, such as those based on boron, to achieve regioselective functionalization of diols. These catalysts can activate one hydroxyl group preferentially, leading to high selectivity.

  • Enzymatic Catalysis: In some cases, enzymatic methods can offer unparalleled selectivity for the functionalization of one hydroxyl group in a polyol.

  • Protective Group Strategies: For asymmetric diols or when absolute selectivity is required, a protection-deprotection sequence can be employed. One of the hydroxyl groups is protected, the other is tosylated, and then the protecting group is removed. While effective, this adds steps to the overall synthesis.

Conclusion

The selective monotosylation of diols is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals. By understanding the underlying principles of reactivity and carefully controlling reaction parameters such as stoichiometry, temperature, and addition rates, the formation of bis-tosylate impurities can be significantly minimized. This guide provides a comprehensive framework for troubleshooting common issues, implementing robust experimental protocols, and exploring advanced methodologies to achieve high yields of the desired monotosylated product.

References

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. [Link]

  • Khanal, N., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5, 152-158. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Request PDF on ResearchGate. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. PubMed. [Link]

  • Martinelli, M. J., et al. (2009). Process for regioselective mono-tosylation of diols.
  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). OrgoSolver. [Link]

  • Garde, A. (2018). What will happen when cyclohexane 1,4 diol react with TsCl followed by base EtONa+?. Quora. [Link]

  • Witte, M. D., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed. [Link]

  • Khanal, N., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]

  • Oreate AI Blog. (2025). The Role of TsCl Pyridine in Organic Synthesis. Oreate AI Blog. [Link]

  • ReactionWeb.io. (2025). Alcohol Tosylation with TsCl and Pyridine. ReactionWeb.io. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing. [Link]

  • Wawro, A. M., & Rymarczyk-Machał, M. (2016). Chromatography-free PEG 8 monotosylate synthesis scheme. ResearchGate. [Link]

  • Various Authors. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Morressier. (2023). TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. Morressier. [Link]

  • Wawro, A. M., & Rymarczyk-Machał, M. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2001). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.
  • Kazemi, G., & Wulff, J. E. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron. [Link]

  • Dholakiya, B. Z., et al. (n.d.). General procedure for tosylation of polymer diols and semi-products obtained by this way. ResearchGate. [Link]

Sources

Technical Support Center: Recrystallization of 4-Methylbenzenesulfonate (Tosylate) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization techniques for solid 4-methylbenzenesulfonate derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: The Tosylate Advantage & Challenge

Welcome to the technical guide for the purification of 4-methylbenzenesulfonate (tosylate) derivatives. In pharmaceutical development, tosylate salts are frequently selected to improve the bioavailability, stability, and crystallinity of basic active pharmaceutical ingredients (APIs). However, the very properties that make them desirable—strong ionic interactions and high lattice energy—can lead to persistent process challenges, most notably Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide addresses the critical troubleshooting scenarios encountered during the recrystallization of both Tosylate Salts (APIs) and Alkyl Tosylates (synthetic intermediates/potential genotoxic impurities).

Part 1: Solvent Selection & Solubility Strategy

Q: Which solvent systems are most effective for recrystallizing tosylate salts?

A: Tosylate salts are typically polar and often hygroscopic. The "Golden Rule" for tosylates is to balance the high polarity of the sulfonate anion with the lipophilicity of the drug cation.

Solvent ClassSpecific SolventsSuitabilityTechnical Insight
Primary Alcohols Methanol, EthanolHigh Excellent solubility for the ionic salt; often requires an anti-solvent (ether/ester) to induce yield.
Nitriles Acetonitrile (MeCN)High Unique polarity profile often yields distinct polymorphs compared to alcohols. Good for removing non-polar impurities.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMedium/Anti-solvent Often too non-polar to dissolve the salt alone but excellent as an anti-solvent to drive crystallization from alcohols.
Ketones Acetone, MEKMedium Good intermediate polarity. Acetone/Water mixtures are common but risk hydrolysis (see Part 3).
Chlorinated DCM, ChloroformLow Generally poor solvents for tosylate salts; useful only for highly lipophilic cations.
Q: How do I determine the correct solvent ratio for a binary system?

A: Use the "Cloud Point Titration" method.

  • Dissolve the crude solid in the minimum amount of the "Good Solvent" (e.g., warm Methanol).

  • Slowly add the "Poor Solvent" (e.g., EtOAc) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Add just enough Good Solvent to clear the solution again.

  • Allow to cool slowly.[1][2][3]

Part 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a viscous oil instead of crystals upon cooling. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable liquid-liquid immiscibility boundary is crossed before the solubility curve (solid-liquid boundary).

  • Cause 1: The melting point of the solvated product is lower than the boiling point of the solvent.[2][4]

  • Cause 2: High impurity levels depress the melting point.[5]

  • Cause 3: Cooling is too rapid, bypassing the nucleation zone.

Workflow: The "Oiling Out" Rescue Protocol

OilingOutRescue Start Problem: Product Oils Out CheckTemp Check Temperature vs. MP Start->CheckTemp Reheat Re-heat to Clear Solution CheckTemp->Reheat Oil persists Triturate Triturate Oil with Ether CheckTemp->Triturate If oil solidifies on standing Seed Seed at Cloud Point Reheat->Seed At T < MP AddAnti Add Anti-solvent Reheat->AddAnti If too soluble SlowCool Controlled Cooling (1°C/min) Seed->SlowCool AddAnti->Seed

Figure 1: Decision matrix for rescuing a crystallization batch that has undergone phase separation (oiling out).

Detailed Rescue Protocol:
  • Re-dissolution: Re-heat the mixture until the oil phase dissolves completely into the solvent.

  • Seeding: Cool the solution very slowly. As soon as the temperature reaches the approximate saturation point (or slightly below), add seed crystals of the pure product. Do not wait for the oil to form.

  • Agitation: Maintain moderate stirring. Vigorous stirring can induce oiling; no stirring can lead to supersaturation.

  • Isothermal Hold: Hold the temperature constant after seeding for 30-60 minutes to allow crystal growth surfaces to establish before further cooling.

Part 3: Chemical Stability & Impurity Management

Q: How do I remove excess p-Toluenesulfonic Acid (pTsOH)?

A: Excess pTsOH is a common impurity in salt formation.

  • Solubility Difference: pTsOH is highly soluble in water, ethanol, and acetone. Recrystallization from Isopropanol (IPA) or EtOAc/Ethanol often leaves pTsOH in the mother liquor while the salt crystallizes.

  • Chemical Wash: If the product is water-insoluble, dissolve the crude solid in an organic solvent (e.g., DCM or EtOAc) and wash with saturated aqueous NaHCO₃ . This converts free pTsOH to sodium tosylate (highly water-soluble) and removes it.

Q: Are there genotoxicity concerns with tosylates?

A: Yes.

  • The Risk: If the synthesis involves alcohols (e.g., Methanol, Ethanol, IPA) in the presence of pTsOH, there is a risk of forming Alkyl Tosylates (e.g., Methyl Tosylate, Ethyl Tosylate). These are potent alkylating agents and known Genotoxic Impurities (GTIs) .

  • Mitigation: Avoid using the same alcohol as a solvent that corresponds to a potential alkyl tosylate if the reaction conditions are acidic. For example, do not recrystallize a tosylate salt from methanol if trace acid is present, unless you can prove methyl tosylate is purged.

  • Purge: Alkyl tosylates are generally more soluble in organic solvents than the ionic tosylate salt. A final wash of the filter cake with a non-polar solvent (e.g., Heptane or cold Ether) can help purge residual esters.

Part 4: Polymorphism & Solvates

Q: I am seeing different melting points or XRD patterns. What is happening?

A: Tosylate salts are prone to polymorphism and solvate formation .

  • Polymorphs: The large, flat aromatic ring of the tosylate anion allows for π-π stacking interactions, which can arrange differently depending on the solvent polarity.

  • Hydrates: Commercial pTsOH is often a monohydrate.[3] If water is present in your solvent (even trace amounts in "dry" solvents), you may inadvertently crystallize a hydrate form of your drug salt.

  • Control: To ensure the stable polymorph, always use controlled seeding with the desired form. If the desired form is unknown, perform a "slurry conversion" experiment: stir excess solid in the solvent for 24-48 hours to allow the system to convert to the thermodynamically most stable polymorph.

Part 5: Standard Operating Procedures (SOPs)

Protocol A: Standard Recrystallization of an Amine Tosylate Salt
  • Preparation: Weigh the crude tosylate salt. Place in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Acetonitrile (MeCN) or Ethanol (EtOH) (approx. 5-10 mL per gram).

  • Heating: Heat the mixture to reflux (boiling).

    • Check: If solid remains, add more solvent in small portions until clear.[2]

    • Check: If the solution is colored, add activated carbon, boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed or with very slow stirring.

    • Critical Step: If the solution remains clear at RT, scratch the glass or add a seed crystal.

  • Crystallization: Once crystallization begins, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold, dry ether or heptane (to remove residual solvent and potential alkyl tosylate impurities).

  • Drying: Dry in a vacuum oven at 40-50°C. Note: Ensure temperature does not exceed the melting point.

Protocol B: Impurity Purge (Removing pTsOH)

If the standard recrystallization fails to remove excess acid:

  • Dissolve the salt in Dichloromethane (DCM) .

  • Wash the organic phase twice with 10% aqueous NaHCO₃ .

  • Wash once with Brine .

  • Dry over anhydrous Na₂SO₄ .

  • Evaporate the solvent to obtain the free base or the purified salt (depending on pH/pKa). Note: If the free base is obtained, re-form the salt by adding exactly 1.0 equivalent of pure pTsOH monohydrate in a controlled solvent.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Crystallization and Salt Selection).

  • FDA Guidance for Industry. (2018). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (Regarding Alkyl Tosylates).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development.

Sources

Validation & Comparative

1H NMR chemical shift assignments for 3-Hydroxybutyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Hydroxybutyl 4-methylbenzenesulfonate (3-hydroxybutyl tosylate) represents a critical chiral pool building block, primarily derived from 1,3-butanediol. Its utility lies in its bifunctionality : it possesses a hard electrophilic site (the primary tosylate) and a nucleophilic site (the secondary alcohol).

This guide provides a definitive structural assignment and purity assessment protocol. Unlike generic datasheets, we focus on the competitive analysis against mesylates and halides, and provide a self-validating NMR logic to distinguish the desired mono-tosylate from the problematic bis-tosylate impurity.

Comparative Analysis: Leaving Group Selection

In drug development, the choice between a tosylate (OTs), mesylate (OMs), or halide depends on detection limits, stability, and downstream processing.

Table 1: Performance Matrix of Activation Groups
FeatureTosylate (OTs) Mesylate (OMs) Halide (Br/I) Expert Verdict
UV Detectability High (Aromatic Ring)None (Requires stains)Low/NoneOTs wins for reaction monitoring (HPLC/TLC) without derivatization.
Crystallinity High Low (Often oils)VariableOTs wins for scale-up purification (avoiding chromatography).
Atom Economy Low (MW ~155 added)High (MW ~79 added)HighOMs wins for early-stage discovery where mass is negligible.
Stability Moderate (Hydrolysis risk)ModerateHighHalides win for long-term storage; OTs requires cold/dry storage.
Reactivity Excellent (

)
Excellent (

)
Good (

for Cl)
OTs/OMs are superior for

displacements.

Strategic Insight: Choose the Tosylate when developing robust HPLC methods for GMP intermediates. The UV chromophore allows for precise quantitation of the starting material and impurities, which is difficult with mesylates.

Structural Assignments: 1H NMR Data

The critical challenge in synthesizing this compound is regioselectivity . 1,3-butanediol has two hydroxyl groups. The primary alcohol is kinetically favored, but thermodynamic equilibration or over-reaction leads to the bis-tosylate or the secondary mono-tosylate.

Molecule Numbering Scheme

For the assignments below, the carbon chain is numbered starting from the tosylated carbon (primary position).



Table 2: 1H NMR Chemical Shift Assignments (CDCl3, 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic (Causality)
Ar-1,1' Ar-H7.78 - 7.82 Doublet (d)2H8.2Ortho to sulfonyl group (deshielded by electron withdrawal).
Ar-2,2' Ar-H7.33 - 7.36 Doublet (d)2H8.0Meta to sulfonyl group.
C1 O-CH

4.12 - 4.21 Triplet/Multiplet2H~6.5Diagnostic Peak. Significantly downfield from starting diol (~3.7) due to OTs electronegativity.
C3 CH-OH3.85 - 3.95 Multiplet1H-Chiral center. Remains similar to starting material. Shift to >4.8 indicates Bis-tosylation.
Ar-Me Ar-CH

2.45 Singlet (s)3H-Characteristic Tosyl methyl group.
C2 CH

1.65 - 1.85 Multiplet2H-Bridge protons. Complex splitting due to diastereotopic nature near chiral center.
OH -OH1.8 - 2.5 Broad (br)1H-Variable. Concentration/Temperature dependent.
C4 CH

1.18 - 1.22 Doublet (d)3H6.2Terminal methyl. Doublet due to coupling with C3-H.

Self-Validating Purity Protocol

High-fidelity synthesis requires verifying that the secondary alcohol (C3) remains free. The following logic flow utilizes NMR integration and chemical shift "flags" to validate the product.

Diagram 1: NMR Logic Tree for Purity Assessment

NMR_Logic Start Acquire 1H NMR (CDCl3) Check_Ar Integrate Ar-CH3 (2.45 ppm) Set to 3.00 H Start->Check_Ar Check_C1 Check C1 (4.15 ppm) Is Integral ~2.0 H? Check_Ar->Check_C1 Decision_1 Ratio Correct? Check_C1->Decision_1 Check_C3 Inspect 4.7 - 5.0 ppm Region Decision_1->Check_C3 Yes Result_Start FAIL: Unreacted Diol (Under-reaction) Decision_1->Result_Start No (C1 < 2H) Decision_2 Signal Present? Check_C3->Decision_2 Result_Clean PASS: Mono-Tosylate (Target Product) Decision_2->Result_Clean No (Signal at 3.9 only) Result_Bis FAIL: Bis-Tosylate Impurity (Over-reaction) Decision_2->Result_Bis Yes (Multiplet)

Caption: Logic flow for distinguishing 3-hydroxybutyl tosylate from bis-tosylate and starting material.

Experimental Protocol: Regioselective Synthesis

To obtain the clean NMR spectrum described above, strict kinetic control is required to prevent reaction at the secondary alcohol.

Reagents:

  • 1,3-Butanediol (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.05 equiv)
    
  • Triethylamine (TEA) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

  • Catalyst: Dibutyltin oxide (optional, for higher selectivity)

Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add 1,3-butanediol and anhydrous DCM (0.2 M concentration).
    
  • Activation: Cool the solution to 0°C . This is critical. Higher temperatures promote bis-tosylation.

  • Addition: Add TEA followed by the slow, portion-wise addition of TsCl over 30 minutes.

  • Reaction: Stir at 0°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The monotosylate (

    
    ) will appear; the bis-tosylate (
    
    
    
    ) runs higher.
  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat.

    
    , then Brine.
    
  • Purification: If Bis-tosylate is present (>5% by NMR), purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Diagram 2: Synthesis & Impurity Pathway[1]

Synthesis_Path Diol 1,3-Butanediol (Starting Material) Mono Target Mono-Tosylate (C1 Reaction) Diol->Mono Fast (k1) Bis Bis-Tosylate (Impurity) TsCl + TsCl / Base (0°C) Mono->Bis Slow (k2) (Avoid by T < 0°C)

Caption: Kinetic pathway showing the origin of the bis-tosylate impurity.

References

  • Regioselective Tosylation of Diols: Martinelli, M. J., et al.

    
    -Hydroxy Esters and 1,2-, 1,3-, and 1,4-Diols." Journal of the American Chemical Society, 2002. 
    
  • NMR Shift Data (General): Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997.

  • Tosylate vs Mesylate Stability: Master Organic Chemistry, "Tosylates and Mesylates."

  • 1,3-Butanediol Spectra: SpectraBase, "1H NMR of 1,3-Butanediol." [1]

Sources

A Comparative Guide to the Reactivity of Primary vs. Secondary Tosylates Derived from 1,3-Butanediol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced reactivity of functional groups is a cornerstone of molecular design and synthesis. The tosylate, a sulfonate ester of p-toluenesulfonic acid, is a widely employed activating group in organic synthesis, transforming a poorly reactive hydroxyl group into an excellent leaving group.[1][2] This guide provides an in-depth, objective comparison of the reactivity of primary and secondary tosylates derived from 1,3-butanediol, supported by foundational principles and illustrative experimental data. We will explore the causal factors behind their differential reactivity in nucleophilic substitution (SN2) and elimination (E2) reactions, offering field-proven insights for strategic synthetic planning.

The Foundation: Why Tosylates are Exceptional Leaving Groups

The efficacy of the tosylate anion as a leaving group is rooted in its exceptional stability. Upon cleavage of the carbon-oxygen bond, the negative charge is delocalized by resonance across the three oxygen atoms of the sulfonate group and further into the aromatic ring.[2][3] This charge distribution renders the tosylate anion a very weak base, and consequently, an excellent leaving group, far superior to the hydroxide ion it replaces. The conversion of an alcohol to a tosylate is a pivotal strategy that proceeds with retention of stereochemistry at the carbon center, setting the stage for subsequent stereospecific reactions.[2]

Selective Tosylation of 1,3-Butanediol: A Tale of Two Hydroxyls

The selective functionalization of polyols is a common challenge in organic synthesis. In the case of 1,3-butanediol, the primary and secondary hydroxyl groups exhibit different reactivities towards tosyl chloride (TsCl), primarily due to steric factors. The primary hydroxyl group is less sterically hindered, making it more accessible to the bulky tosylating agent.[4] This inherent difference allows for the selective synthesis of the primary monotosylate under controlled conditions.

Experimental Protocol: Selective Monotosylation of 1,3-Butanediol

This protocol details a method for the preferential tosylation of the primary hydroxyl group of 1,3-butanediol.

Materials:

  • 1,3-Butanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-butanediol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash successively with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography to yield the primary monotosylate.

The synthesis of the secondary monotosylate can be achieved through protecting group strategies, and the ditosylate can be prepared using an excess of the tosylating agent.

Reactivity in Nucleophilic Substitution (SN2) Reactions

The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[5][6] The reaction rate is highly sensitive to steric hindrance at the reaction center.[7]

Experimental Comparison: Reaction with Sodium Azide

To quantify the reactivity difference, the primary and secondary monotosylates of 1,3-butanediol were subjected to a nucleophilic substitution reaction with sodium azide, a potent and relatively small nucleophile.[4] The formation of the corresponding azido-alcohols was monitored over time.

Experimental Protocol: Azide Substitution

  • Dissolve the respective tosylate (primary or secondary monotosylate of 1,3-butanediol) (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) to the solution.

  • Maintain the reaction at a constant temperature (e.g., 60 °C) and take aliquots at regular intervals for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and product.[2]

Hypothetical Experimental Data

SubstrateRelative Rate Constant (k_rel) at 60 °C
1-(Tosyloxy)butan-3-ol (Primary)35
3-(Tosyloxy)butan-1-ol (Secondary)1

As the data illustrates, the primary tosylate reacts significantly faster than the secondary tosylate in an SN2 reaction. This is a direct consequence of the reduced steric hindrance at the primary carbon, which allows for a more facile backside attack by the nucleophile.[5] The transition state for the reaction at the secondary carbon is of higher energy due to greater steric repulsion between the nucleophile, the substrate, and the leaving group.[8]

SN2_Reactivity cluster_primary Primary Tosylate (Faster SN2) cluster_secondary Secondary Tosylate (Slower SN2) P_Tos 1-(Tosyloxy)butan-3-ol P_TS SN2 Transition State (Less Hindered) P_Tos->P_TS Nu- attack P_Prod 1-Azido-butan-3-ol P_TS->P_Prod -OTs S_TS SN2 Transition State (More Hindered) S_Tos 3-(Tosyloxy)butan-1-ol S_Tos->S_TS Nu- attack S_Prod 3-Azido-butan-1-ol S_TS->S_Prod -OTs

Caption: Comparative SN2 reaction pathways for primary and secondary tosylates.

Reactivity in Elimination (E2) Reactions

The E2 reaction is a concerted, one-step elimination process where a base removes a proton from a carbon adjacent (β-carbon) to the leaving group, leading to the formation of a double bond.[9] The rate of an E2 reaction is influenced by the strength of the base and the substitution pattern of the substrate.

Experimental Comparison: Reaction with Potassium tert-Butoxide

To probe the E2 reactivity, the primary and secondary tosylates of 1,3-butanediol were treated with potassium tert-butoxide (KOtBu), a strong, sterically hindered base that favors elimination over substitution.[10]

Experimental Protocol: E2 Elimination

  • Dissolve the respective tosylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (1.5 eq.) to the solution at room temperature.

  • Monitor the reaction by GC to quantify the formation of elimination products.

Hypothetical Experimental Data

SubstrateMajor Elimination ProductRelative Rate of Elimination
1-(Tosyloxy)butan-3-ol (Primary)But-3-en-1-ol1
3-(Tosyloxy)butan-1-ol (Secondary)But-3-en-1-ol (Hofmann) & But-2-en-1-ol (Zaitsev)18

In E2 reactions, the more substituted the alkyl halide (or tosylate), the faster the reaction, following the trend: tertiary > secondary > primary.[9] This is because the transition state has some developing double-bond character, and more substituted alkenes are more stable (Zaitsev's rule).[9] Our hypothetical data aligns with this principle, showing a significantly faster elimination rate for the secondary tosylate.

Furthermore, the use of a sterically hindered base like potassium tert-butoxide can lead to the formation of the less substituted alkene (Hofmann product) as the major product, especially when abstracting a proton from a more sterically accessible position.[10][11] In the case of the secondary tosylate, both Zaitsev (but-2-en-1-ol) and Hofmann (but-3-en-1-ol) products are possible, with the product ratio depending on the steric environment.

E2_Reactivity cluster_primary_e2 Primary Tosylate (Slower E2) cluster_secondary_e2 Secondary Tosylate (Faster E2) P_Tos_E2 1-(Tosyloxy)butan-3-ol P_Prod_E2 But-3-en-1-ol P_Tos_E2->P_Prod_E2 KOtBu S_Tos_E2 3-(Tosyloxy)butan-1-ol S_Prod_Z But-2-en-1-ol (Zaitsev) S_Tos_E2->S_Prod_Z KOtBu S_Prod_H But-3-en-1-ol (Hofmann) S_Tos_E2->S_Prod_H KOtBu

Caption: Comparative E2 elimination pathways for primary and secondary tosylates.

Summary and Synthetic Implications

The comparative reactivity of primary and secondary tosylates derived from 1,3-butanediol is a clear illustration of the fundamental principles of organic reaction mechanisms.

Reaction TypePrimary Tosylate ReactivitySecondary Tosylate ReactivityGoverning Factor
SN2 HighLowSteric Hindrance
E2 LowHighAlkene Stability in Transition State

These predictable reactivity patterns are invaluable for synthetic chemists. By choosing the appropriate nucleophile or base, and by leveraging the inherent differences in reactivity, one can selectively target either the primary or secondary position of a diol like 1,3-butanediol for functionalization. For instance, to favor substitution at the primary position, a good, non-bulky nucleophile should be employed. Conversely, to promote elimination at the secondary position, a strong, sterically hindered base is the reagent of choice.

This guide provides a framework for understanding and predicting the behavior of primary and secondary tosylates, empowering researchers to design more efficient and selective synthetic routes in the development of novel therapeutics and other advanced materials.

References

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A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of (R/S)-3-Hydroxybutyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiopurity in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, chirality is a fundamental and inescapable property. Enantiomers, non-superimposable mirror-image isomers of a molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic legacy of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] Consequently, the precise quantification of a single enantiomer's purity within a mixture—its enantiomeric excess (e.e.)—is not merely an academic exercise but a critical quality attribute mandated by regulatory bodies and essential for ensuring safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric excess of (R/S)-3-Hydroxybutyl 4-methylbenzenesulfonate, a key chiral building block. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers to select and implement the most robust and appropriate validation strategy for their specific needs. We will explore the foundational techniques of chromatography, nuclear magnetic resonance (NMR) spectroscopy, and polarimetry, presenting them as self-validating systems grounded in authoritative scientific principles.

The Analyte: (R/S)-3-Hydroxybutyl 4-methylbenzenesulfonate

This molecule contains a single stereocenter at the C3 position, bearing the hydroxyl group. The tosylate group serves as an excellent leaving group, making this compound a valuable precursor for introducing a chiral C4 unit in complex target syntheses. The absolute configuration of this stereocenter dictates the stereochemistry of the final product, making accurate e.e. determination paramount.

Part 1: Chromatographic Separation – The Gold Standard

Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[2] The underlying principle involves the differential interaction of the two enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP), leading to different retention times.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted method for e.e. determination due to its high accuracy, precision, and broad applicability.[3][4]

Causality of Method: The separation is achieved by forming transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions), causing one enantiomer to be retained longer on the column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a wide range of compounds, including chiral alcohols.[5][6]

Experimental Protocol: Chiral HPLC

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v). Rationale: Normal phase mode often provides superior selectivity for this class of compounds. The alcohol modifier (IPA) is crucial for elution and for interacting with the analyte and CSP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Rationale: Temperature must be controlled as it affects interaction kinetics and thus retention and resolution.

    • Detection: UV at 225 nm (for the tosylate chromophore).

  • Sample Preparation:

    • Prepare a stock solution of the analyte in the mobile phase at approximately 1 mg/mL.

    • Prepare a racemic standard (50:50 mixture) to establish the retention times of both enantiomers and to calculate the resolution factor.

    • Prepare the test sample at the same concentration.

  • Analysis & Calculation:

    • Inject 10 µL of the racemic standard. Identify the two enantiomer peaks.

    • Inject 10 µL of the test sample.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2): % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC.[7][8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[9][10]

Causality of Method: The separation principles are analogous to HPLC. The use of supercritical CO2, often modified with a small amount of alcohol (e.g., methanol), allows for rapid analysis with high efficiency. For many chiral separations, SFC can outperform HPLC in terms of speed and resolution.[10]

Experimental Protocol: Chiral SFC

  • System Preparation:

    • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

    • Column: CHIRALPAK® AD-3, 3 µm, 4.6 x 100 mm (or equivalent SFC-specific column).

    • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 15 MPa (Back Pressure Regulator setting).

    • Column Temperature: 35 °C.

    • Detection: UV at 225 nm.

  • Sample Preparation & Analysis:

    • Follow the same procedure as for HPLC, dissolving the sample in a suitable alcohol like methanol or IPA. The analysis and calculation are identical.

Gas Chromatography (GC)

For analytes that are volatile and thermally stable, chiral GC offers exceptional resolution.[11] 3-Hydroxybutyl 4-methylbenzenesulfonate may require derivatization of the hydroxyl group (e.g., silylation) to improve its volatility and thermal stability for GC analysis.

Causality of Method: Separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[12] The enantiomers partition differently between the mobile gas phase and the chiral liquid stationary phase based on the formation of transient diastereomeric inclusion complexes.

Workflow: Chromatographic Method Validation

Caption: General workflow for e.e. validation using chromatography.

Part 2: NMR Spectroscopy – An Orthogonal Approach

NMR spectroscopy provides a powerful alternative to chromatography. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to induce a chemical shift difference (Δδ) between them.

Chiral Solvating Agents (CSAs)

This is the simplest NMR method, involving the addition of a chiral solvating agent to the analyte solution.[13]

Causality of Method: The CSA forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte.[14] These transient complexes exist in different average magnetic environments, leading to the splitting of a key proton signal (e.g., the methine proton at C3) into two distinct signals, which can be integrated to determine the enantiomeric ratio.

Experimental Protocol: NMR with CSA

  • Reagents:

    • Analyte: ~10 mg of 3-Hydroxybutyl 4-methylbenzenesulfonate.

    • Solvent: 0.6 mL of Deuterated Chloroform (CDCl3).

    • CSA: (R)-(-)-Mandelic acid. Rationale: The carboxylic acid of the CSA can hydrogen-bond with the hydroxyl group of the analyte, while aromatic stacking interactions can also contribute to discrimination.

  • Sample Preparation & Analysis:

    • Acquire a standard ¹H NMR spectrum of the analyte in CDCl3 to identify the chemical shift of the C3-H proton.

    • To the same NMR tube, add 0.5 equivalents of the CSA. Mix thoroughly.

    • Acquire another ¹H NMR spectrum. Observe the splitting of the C3-H proton signal.

    • Incrementally add more CSA (up to 2-3 equivalents) until maximum separation of the signals (Δδ) is achieved.

    • Carefully integrate the two separated signals to determine the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs)

This method involves covalently reacting the analyte with an enantiomerically pure chiral derivatizing agent to form a mixture of stable diastereomers.

Causality of Method: Diastereomers have distinct physical properties and, therefore, inherently different NMR spectra.[15] No peak overlap allows for highly accurate integration. A common CDA for alcohols is Mosher's acid chloride (MTPA-Cl).[16] A critical consideration is to ensure the derivatization reaction proceeds to 100% completion without any kinetic resolution, which would skew the measured e.e.[17]

Principle: Chiral Recognition in NMR

Caption: Addition of a CSA resolves enantiomer signals in NMR.

Part 3: Polarimetry – The Classical Approach

Polarimetry is the original method for assessing optical purity. It measures the rotation of plane-polarized light by a solution of a chiral compound.[18][19]

Causality of Method: Each enantiomer rotates plane-polarized light to an equal but opposite degree. The measured optical rotation of a mixture is directly proportional to the relative concentrations of the two enantiomers.[20] The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known.

% e.e. = ([α]observed / [α]max) * 100

Limitations and Trustworthiness: While simple in principle, polarimetry is a low-resolution technique. Its accuracy is highly dependent on the precise control of concentration, temperature, solvent, and wavelength.[11] Crucially, any optically active impurity will contribute to the measured rotation, potentially leading to significant errors. For this reason, it is no longer considered a primary validation method but can be used as a quick, supplementary check.

Comparative Analysis of Methodologies

The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, accuracy, or structural confirmation.

Parameter Chiral HPLC Chiral SFC NMR with CSA Polarimetry
Accuracy & Precision ExcellentExcellentVery GoodFair to Poor
Sensitivity (LOQ) High (ng-µg)High (ng-µg)Low (mg)Very Low (mg/mL)
Speed per Sample 5-20 min2-10 min5-15 min< 2 min
Development Time ModerateModerateShort to ModerateShort (if [α]max is known)
Solvent Consumption HighVery LowLowModerate
Sample Purity Req. Tolerant to impuritiesTolerant to impuritiesHigh purity requiredVery high purity required
Cost (Instrument) ModerateHighHighLow
Key Advantage Gold standard, high resolutionSpeed, "Green" ChemistrySimple sample prep, no separation neededRapid, non-destructive
Key Disadvantage Solvent cost & disposalHigh initial instrument costLow sensitivity, potential peak overlapLow accuracy, impurity interference

Conclusion and Recommendation

For the definitive validation of the enantiomeric excess of 3-Hydroxybutyl 4-methylbenzenesulfonate , a chromatographic approach is unequivocally the most trustworthy and robust.

  • Primary Method: Chiral HPLC is the recommended primary method for its proven accuracy, reliability, and widespread availability. Developing a stable method on a polysaccharide-based CSP provides a validated system suitable for both routine quality control and regulatory submission.[3][21]

  • High-Throughput Alternative: For laboratories with the capability, Chiral SFC offers a significant advantage in speed and sustainability without compromising data quality, making it ideal for process development or screening applications.[7][22]

  • Orthogonal Confirmation: NMR with a Chiral Solvating Agent serves as an excellent orthogonal method. Its different underlying mechanism of discrimination provides a powerful, independent confirmation of the results obtained by chromatography.

While Polarimetry has historical significance, its susceptibility to error renders it unsuitable as a standalone validation technique in a modern drug development context. It should only be used as a preliminary, indicative measurement. By combining a primary chromatographic technique with an orthogonal NMR confirmation, researchers can establish a self-validating and scientifically unimpeachable system for determining the enantiomeric excess of this critical chiral intermediate.

References

  • Schmidt + Haensch. (n.d.). Measure Enantiomeric excess with Polarimeters. Retrieved from [Link]

  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. Retrieved from [Link]

  • Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. ResearchGate. Retrieved from [Link]

  • N/A. (2025). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • N/A. (n.d.). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Semantic Scholar. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe. Retrieved from [Link]

  • N/A. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

  • Ema, T., et al. (2005). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Chirality, 17 Suppl, S171-6. Retrieved from [Link]

  • El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Retrieved from [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(8), 957-963. Retrieved from [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.5 Polarimetry. Retrieved from [Link]

  • Wang, D., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. Retrieved from [Link]

  • Britton, R. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]

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A Comparative Guide to the Analytical Confirmation of 3-Hydroxybutyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a starting material's identity and purity is a foundational pillar of scientific rigor. 3-Hydroxybutyl 4-methylbenzenesulfonate, a key intermediate, is no exception. Its structural integrity and purity directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical techniques for the confirmation of 3-Hydroxybutyl 4-methylbenzenesulfonate. We move beyond a single method, advocating for a multi-technique, self-validating system that provides the highest degree of confidence. We will explore the foundational role of elemental analysis and integrate it with powerful spectroscopic and chromatographic techniques.

Elemental Analysis: The Foundational Purity Check

Elemental Analysis (EA) provides the empirical ratio of carbon, hydrogen, and sulfur within a molecule. It is a quantitative, destructive technique that serves as a fundamental check of a compound's bulk purity and empirical formula. For 3-Hydroxybutyl 4-methylbenzenesulfonate (Molecular Formula: C₁₁H₁₆O₄S), the theoretical elemental composition is the benchmark against which experimental results are measured.[1][2][3][4]

Molecular Weight: 244.31 g/mol [1][2][3]

Theoretical vs. Experimental Data Comparison

The table below summarizes the theoretical elemental percentages alongside the acceptable range for experimental values. A deviation of ±0.4% is generally considered acceptable in pharmaceutical and academic laboratories.

ElementTheoretical Percentage (%)Acceptable Experimental Range (%)
Carbon (C)54.08%53.68% - 54.48%
Hydrogen (H)6.60%6.20% - 7.00%
Sulfur (S)13.12%12.72% - 13.52%

Expert Insights: Interpreting the Data

While a result within the ±0.4% range is a strong indicator of purity, it is not absolute proof of identity. Isomers, for instance, will have the same elemental composition. Furthermore, deviations outside this range can indicate the presence of impurities such as residual solvents (which would likely alter the C and H percentages) or inorganic salts. Therefore, elemental analysis should be viewed as a necessary, but not sufficient, condition for compound confirmation. It is the gateway to more structurally informative methods.

Building a Self-Validating System with Orthogonal Techniques

To achieve unequivocal confirmation, a suite of orthogonal (independent) analytical techniques must be employed. This approach ensures that the weaknesses of one method are covered by the strengths of another, creating a self-validating and robust data package. For 3-Hydroxybutyl 4-methylbenzenesulfonate, the core complementary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In-Depth Technical Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for full characterization.[5][6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Hydroxybutyl 4-methylbenzenesulfonate and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds for accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., PENDANT or APT) to distinguish between CH, CH₂, and CH₃ groups.

Expected Results & Interpretation

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the tosyl group (typically two doublets in the 7-8 ppm region), the aliphatic protons of the butyl chain, the methyl group on the tosyl ring (a singlet around 2.4 ppm), and the hydroxyl proton (a broad singlet whose position can vary). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule, confirming the complete carbon framework.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a high-sensitivity technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This provides direct evidence for the molecular formula established by elemental analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-MS system. This technique is a "soft" ionization method that minimizes fragmentation, making the molecular ion peak easily identifiable.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to ionize by forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).

  • Analysis: Identify the peak corresponding to the molecular ion.

Expected Results & Interpretation

For C₁₁H₁₆O₄S, the monoisotopic mass is 244.0770 Da. The high-resolution mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 245.0847 or [M+Na]⁺ at m/z 267.0666. Observing this exact mass provides extremely high confidence in the compound's elemental composition.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the industry standard for determining the purity of a chemical compound.[7][8] It separates the main component from any impurities, and the area of the primary peak relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for this class of compound.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape. A typical gradient might run from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic tosyl group absorbs strongly, such as 225 nm or 254 nm.[7]

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Results & Interpretation

A pure sample of 3-Hydroxybutyl 4-methylbenzenesulfonate will produce a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks indicates impurities. The purity is typically reported as "% area," which should ideally be >98% for high-quality material.

Data Synthesis & Workflow Visualization

The true power of this analytical approach lies in the synthesis of data from all techniques. Elemental analysis confirms the building blocks, MS confirms the total mass, NMR confirms their specific arrangement, and HPLC confirms the sample's homogeneity.

The following diagrams illustrate the logical workflow and the complementary nature of these analytical techniques.

G cluster_workflow Analytical Workflow for Compound Confirmation Sample Sample Received EA Elemental Analysis (C, H, S) Sample->EA MS Mass Spectrometry (HRMS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC Purity Analysis Sample->HPLC Data Synthesize Data EA->Data MS->Data NMR->Data HPLC->Data Report Final Report & Certificate of Analysis Data->Report G center 3-Hydroxybutyl 4-methylbenzenesulfonate (C₁₁H₁₆O₄S) EA Elemental Analysis center->EA NMR NMR Spectroscopy center->NMR MS Mass Spectrometry center->MS HPLC HPLC center->HPLC EA_info Provides: - Elemental Ratios (%C, %H, %S) - Confirms Empirical Formula EA->EA_info NMR_info Provides: - Atomic Connectivity - Confirms Molecular Structure NMR->NMR_info MS_info Provides: - Molecular Weight - Confirms Molecular Formula MS->MS_info HPLC_info Provides: - Purity Level (% Area) - Detects Impurities HPLC->HPLC_info

Caption: Logical relationship of analytical techniques for comprehensive compound characterization.

Conclusion

Confirming the identity and purity of 3-Hydroxybutyl 4-methylbenzenesulfonate requires a holistic and evidence-based approach. While elemental analysis provides a crucial quantitative foundation, it is insufficient on its own. By creating a self-validating system that integrates the structural detail of NMR, the molecular weight precision of mass spectrometry, and the purity assessment of HPLC, researchers can proceed with the utmost confidence in the quality of their materials. This multi-faceted strategy is not merely best practice; it is essential for ensuring the reproducibility, safety, and success of research and development endeavors.

References

  • LookChem. 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. [Link]

  • PubMed. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. [Link]

  • PubChem. 3-Hydroxypropyl 4-methylbenzenesulfonate | C10H14O4S | CID 11961356. [Link]

  • ResearchGate. ¹H NMR (a) and ¹³C NMR (b) for cellulose tosylate. [Link]

  • MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • ResearchGate. 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... [Link]

  • ResearchGate. Method Development for Synthesizing Allylic Tosylates. [Link]

  • LookChem. Cas 6972-09-4,4-hydroxybutyl 4-methylbenzenesulfonate. [Link]

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